BMS-962212
Description
an inhibitor of factor XIa; structure in first source
Properties
IUPAC Name |
4-[[(1S)-2-[(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFCZWSWFGJODV-MIANJLSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN([C@@H]3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)/C=C/C5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClFN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430114-34-3 | |
| Record name | BMS-962212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430114343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-962212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ4VVZ3OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-962212
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a potent, direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the coagulation pathway, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.
Core Mechanism of Action
This compound exerts its anticoagulant effect by binding directly to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX. This inhibition effectively curtails the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.[1][2] A key characteristic of this compound is its reversible nature, allowing for a rapid onset and offset of action, which is particularly advantageous in acute care settings.[3]
Signaling Pathway
The intrinsic pathway of coagulation is initiated by the contact of Factor XII with a negatively charged surface, triggering a cascade of enzymatic activations. FXIa plays a crucial role in this pathway by activating Factor IX, which in turn, as part of the Xase complex, activates Factor X. Activated Factor X (FXa) then converts prothrombin to thrombin, leading to fibrin clot formation. This compound specifically interrupts this cascade at the level of FXIa.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacodynamic and pharmacokinetic parameters of this compound.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | Value | Species | Model | Reference |
| Ki (FXIa) | 0.7 nM | Human | Enzyme Assay | [2][4] |
| Thrombus Weight Reduction (0.5 + 1.4 mg/kg + mg/kg/h) | 35 ± 9% | Monkey | Arterial Thrombosis | [4] |
| Thrombus Weight Reduction (2 + 5.6 mg/kg + mg/kg/h) | 74 ± 5% | Monkey | Arterial Thrombosis | [4] |
Table 2: Clinical Pharmacodynamics (First-in-Human Study - NCT03197779)
| IV Infusion Dose (Part B - 5 days) | Maximum Mean aPTT Change from Baseline | Maximum Mean FXI:C Change from Baseline | Reference |
| 20 mg/h | 92% | 90% | [3][5] |
Table 3: Clinical Pharmacokinetics (First-in-Human Study - NCT03197779)
| Infusion Duration | Mean Half-life (t½) | Reference |
| 2 hours (Part A) | 2.04 - 4.94 h | [3][5] |
| 5 days (Part B) | 6.22 - 8.65 h | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of this compound on human Factor XIa is determined using a chromogenic substrate assay.
Methodology:
-
Purified human Factor XIa is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Following a pre-incubation period to allow for inhibitor binding, a chromogenic substrate for FXIa is added to initiate the reaction.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
One-Stage aPTT-based Factor XI Activity Assay
This assay measures the effect of this compound on the clotting time of plasma.
Methodology:
-
Platelet-poor plasma is prepared from citrated whole blood samples.[6]
-
The test plasma is diluted and mixed with plasma that is deficient in Factor XI but contains all other necessary clotting factors.[6][7]
-
An activated partial thromboplastin time (aPTT) reagent, containing a contact activator (e.g., silica) and phospholipids, is added, and the mixture is incubated.[8]
-
Calcium chloride is then added to initiate the clotting cascade.[9]
-
The time taken for a fibrin clot to form is measured.
-
The Factor XI activity is determined by comparing the clotting time of the test plasma to a standard curve generated with plasma of known Factor XI concentrations.[9]
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of this compound.
Methodology:
-
Anesthetized rabbits are prepared for surgery.
-
An extracorporeal shunt is created by cannulating a carotid artery and a jugular vein.
-
A thrombogenic surface (e.g., a cotton thread or a stent-implanted tube) is placed within the shunt.[10][11]
-
This compound or vehicle is administered intravenously.
-
Blood is allowed to circulate through the shunt for a defined period.
-
At the end of the experiment, the shunt is removed, and the thrombus formed on the thrombogenic surface is collected and weighed.
-
The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated group to the vehicle-treated group.[1]
Conclusion
This compound is a selective, reversible, and direct inhibitor of Factor XIa that has demonstrated potent antithrombotic activity in preclinical models and predictable pharmacokinetics and pharmacodynamics in early clinical development. Its mechanism of action, centered on the targeted inhibition of the intrinsic coagulation pathway, holds the potential for a favorable safety profile with a reduced risk of bleeding compared to broader-acting anticoagulants. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 9. [WFH lab Manual] Factor Assay Based on APTT(One-stage Assay of FVIII:C, FIX, FXI or FXII) [hemolab.tistory.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of BMS-962212: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of BMS-962212, a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa). The information presented is collated from key scientific publications and intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a clinical candidate developed for parenteral administration as an antithrombotic agent.[1] Its mechanism of action is the direct inhibition of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[2] The rationale for targeting FXIa is based on evidence suggesting that its inhibition can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1] This document details the pharmacological profile, synthesis, and key experimental methodologies used in the development of this compound.
Pharmacological Profile
This compound has demonstrated a desirable pharmacological profile, characterized by high potency, selectivity, and efficacy in preclinical models.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against FXIa and other related serine proteases was determined through various enzymatic assays. The key quantitative data are summarized in the table below.
| Target | Assay Type | Parameter | Value |
| Human Factor XIa | Enzymatic Assay | Ki | 0.7 nM [3] |
| Human Plasma Kallikrein | Enzymatic Assay | Ki | 0.31 µM[4] |
| Human Chymotrypsin | Enzymatic Assay | Ki | 11 µM[4] |
| Human Thrombin | Clotting Assay | - | No significant inhibition |
| Human Factor Xa | Clotting Assay | - | No significant inhibition |
| Human Factor VIIa | Clotting Assay | - | No significant inhibition |
| Human Activated Protein C | Clotting Assay | - | No significant inhibition |
| Human Trypsin | Enzymatic Assay | - | No significant inhibition |
In Vivo Efficacy and Pharmacodynamics
The antithrombotic efficacy of this compound was evaluated in several animal models of thrombosis. The key findings are presented below.
| Animal Model | Efficacy Endpoint | Parameter | Value |
| Rabbit Arteriovenous Shunt Thrombosis | Thrombus Weight Reduction | EC50 | 80 nM [5] |
| Rabbit Electrically-Induced Carotid Artery Thrombosis | Thrombus Weight Reduction | - | Dose-dependent reduction |
| Monkey Electrically-Induced Carotid Artery Thrombosis | Thrombus Weight Reduction | - | 35±9% reduction at 0.5+1.4 mg/kg+mg/kg/h [6] |
| 74±5% reduction at 2+5.6 mg/kg+mg/kg/h [6] |
Pharmacodynamic effects were primarily assessed by measuring the activated partial thromboplastin time (aPTT).
| Species | Dosing | aPTT Change |
| Rabbit | Intravenous | Dose-dependent increase [5] |
| Monkey | Intravenous | 2.4±0.1-fold increase at 0.5+1.4 mg/kg+mg/kg/h [6] |
| 2.9±0.1-fold increase at 2+5.6 mg/kg+mg/kg/h [6] | ||
| Human (Healthy Subjects) | 2-hour IV infusion (1.5-25 mg/h) | >90% of mean maximal aPTT achieved within 30 minutes [5] |
Pharmacokinetics
Pharmacokinetic properties of this compound were assessed in preclinical species and in first-in-human studies.
| Species | Administration | Half-life (t1/2) | Key Findings |
| Rat, Dog | Intravenous | - | Moderate clearance predicted by allometric scaling.[7] |
| Human (Healthy Subjects) | 2-hour IV infusion (1.5-25 mg/h) | 2.04 to 4.94 h [7] | Rapid drug elimination.[5] |
| 5-day IV infusion (1-20 mg/h) | 6.22 to 8.65 h [7] | - |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A significant number of impurities can be generated in the final step, requiring a specialized purification method. A supercritical fluid chromatography (SFC) method using water and ammonia as additives was developed for the purification and desalting of the zwitterionic active pharmaceutical ingredient (API).[6]
Factor XIa Enzymatic Assay
The inhibitory potency (Ki) of this compound against human FXIa was determined using a chromogenic substrate assay.
Protocol:
-
Human FXIa enzyme is incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-buffered saline with polyethylene glycol).
-
The reaction is initiated by the addition of a chromogenic substrate for FXIa.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
The initial reaction velocities are plotted against the inhibitor concentration.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
In Vivo Thrombosis Models
This model assesses the ability of an antithrombotic agent to prevent thrombus formation in an extracorporeal shunt.
Protocol:
-
Anesthetized rabbits are used.
-
An arteriovenous shunt is created by connecting the carotid artery and jugular vein with a piece of thrombogenic material (e.g., silk thread) enclosed within tubing.
-
This compound or vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Blood is allowed to circulate through the shunt for a defined period.
-
The shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.
-
The EC50 is calculated as the concentration of the compound that produces a 50% reduction in thrombus weight compared to the vehicle control.[5]
This model evaluates the efficacy of an antithrombotic agent in a more physiologically relevant setting of arterial thrombosis.
Protocol:
-
Anesthetized monkeys are used.
-
The carotid artery is surgically exposed.
-
A controlled electrical current is applied to the artery to induce endothelial injury and subsequent thrombus formation.
-
This compound or vehicle is administered intravenously as a bolus dose plus infusion starting before the initiation of thrombosis.[6]
-
After a set period, the thrombosed arterial segment is isolated, and the wet weight of the thrombus is determined.[6]
Coagulation Assays
The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.
Protocol:
-
Citrated plasma samples are collected from the study subjects (animal or human).
-
The plasma is incubated with a reagent containing a contact activator (e.g., silica) and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time taken for clot formation is measured using a coagulometer.
X-ray Crystallography
The three-dimensional structure of FXIa in complex with inhibitors was determined by X-ray crystallography to elucidate the binding mode and guide structure-activity relationship (SAR) studies.
Protocol:
-
Crystals of the FXIa-inhibitor complex are grown using vapor diffusion or batch crystallization methods.[2]
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map of the complex.
-
A molecular model of the protein-ligand complex is built into the electron density map and refined to obtain the final structure.
Visualizations
Coagulation Cascade and Inhibition by this compound
The following diagram illustrates the simplified coagulation cascade, highlighting the point of intervention by this compound.
Caption: Simplified coagulation cascade showing inhibition of FXIa by this compound.
Drug Discovery and Development Workflow for this compound
This diagram outlines the general workflow from target identification to clinical development for this compound.
Caption: General workflow for the discovery and development of this compound.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Target: A Technical Guide to the Validation of BMS-962212 in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the target validation of BMS-962212, a potent and selective inhibitor of Factor XIa (FXIa). The following sections will illuminate the core mechanism of action, present key quantitative data from pivotal studies, and provide detailed experimental protocols for the assays and models used to validate its role in the coagulation cascade.
Executive Summary
This compound is a direct, reversible, and highly selective small-molecule inhibitor of coagulation Factor XIa.[1][2] Mounting evidence suggests that inhibiting FXIa can effectively block pathologic thrombus formation while preserving normal hemostasis, offering a potentially safer antithrombotic therapy.[2][3] Preclinical and early clinical studies have demonstrated the potent antithrombotic efficacy of this compound with a favorable safety profile, particularly a low bleeding risk.[3][4] This document provides a comprehensive overview of the scientific data and experimental methodologies that underpin the validation of FXIa as the target of this compound.
Mechanism of Action: Targeting the Intrinsic Pathway
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway, where it amplifies the generation of thrombin, a key enzyme in fibrin formation.[2]
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity.[1] This targeted inhibition prevents the activation of Factor IX to Factor IXa, a critical step in the amplification of the coagulation cascade. By selectively targeting FXIa, this compound is designed to mitigate thrombosis with a reduced impact on hemostasis compared to broader-acting anticoagulants.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target | Species | Reference |
| Ki | 0.7 nM | FXIa | Human | [1][2] |
| Selectivity | >10,000-fold | Thrombin, FXa, etc. | Human | [1] |
Table 2: Ex Vivo Coagulation Parameter Effects of this compound
| Species | Model | Dose | aPTT Change | PT Change | Reference |
| Rabbit | Arteriovenous Shunt | Intravenous | Prolonged | No effect | [2][3] |
| Human | Phase I Clinical Trial | 20 mg/h IV infusion | 92% increase from baseline | No effect | [4][5] |
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Species | Model | Dose | Thrombus Weight Reduction | Bleeding Time | Reference |
| Rabbit | Arteriovenous Shunt | Intravenous | Significant reduction | No increase | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound.
In Vitro Assays
4.1.1. Factor XIa Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound against human Factor XIa.
-
Principle: A chromogenic substrate assay is used to measure the enzymatic activity of FXIa in the presence and absence of the inhibitor. The rate of substrate cleavage is inversely proportional to the inhibitor concentration.
-
Materials:
-
Human Factor XIa (purified)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound (in DMSO, serially diluted)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of human Factor XIa solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FXIa chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (Vo) for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
-
4.1.2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To assess the effect of this compound on the intrinsic pathway of coagulation in plasma.
-
Principle: The aPTT test measures the time it takes for a clot to form after the addition of a reagent that activates the contact pathway and phospholipids.
-
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like ellagic acid and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound (spiked into plasma at various concentrations)
-
Coagulometer
-
-
Procedure:
-
Pre-warm plasma samples (with and without this compound), aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette 50 µL of plasma into a cuvette.
-
Add 50 µL of aPTT reagent to the cuvette and incubate for 3 minutes at 37°C.
-
Add 50 µL of pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer automatically detects clot formation and records the time in seconds.
-
4.1.3. Prothrombin Time (PT) Assay
-
Objective: To assess the effect of this compound on the extrinsic pathway of coagulation.
-
Principle: The PT test measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium.
-
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
This compound (spiked into plasma at various concentrations)
-
Coagulometer
-
-
Procedure:
-
Pre-warm plasma samples (with and without this compound) and PT reagent to 37°C.
-
Pipette 50 µL of plasma into a cuvette.
-
Add 100 µL of PT reagent to the cuvette to initiate clotting.
-
The coagulometer automatically detects clot formation and records the time in seconds.
-
In Vivo Models
4.2.1. Rabbit Arteriovenous (AV) Shunt Thrombosis Model
-
Objective: To evaluate the antithrombotic efficacy of this compound in a model of venous thrombosis.
-
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., cotton thread) is placed between an artery and a vein, and the formation of a thrombus is measured.
-
Animals: Male New Zealand White rabbits.
-
Procedure:
-
Anesthetize the rabbits.
-
Expose the carotid artery and jugular vein.
-
Insert cannulas into the vessels and connect them to an external shunt containing a pre-weighed cotton thread.
-
Administer this compound or vehicle via intravenous infusion.
-
Allow blood to circulate through the shunt for a specified period (e.g., 40 minutes).
-
After the circulation period, remove the shunt and carefully extract the cotton thread with the thrombus.
-
Determine the wet weight of the thrombus.
-
Collect blood samples at various time points for ex vivo coagulation assays (aPTT, PT).
-
Conclusion
The comprehensive data from in vitro and in vivo studies provide robust validation for Factor XIa as the pharmacological target of this compound. Its high potency and selectivity for FXIa, coupled with its demonstrated antithrombotic efficacy and minimal impact on hemostasis, underscore its potential as a novel and safer anticoagulant therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these foundational findings.
References
- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical pharmacology of BMS-962212
An In-Depth Technical Guide to the Preclinical Pharmacology of BMS-962212
Introduction
This compound is a potent, direct, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] Developed as a potential acute antithrombotic agent for hospital settings, its parenteral route of administration allows for a rapid onset of action and a relatively short duration of effect.[7][8] Preclinical and early clinical data suggest that by targeting FXIa, this compound can effectively block pathologic thrombus formation while preserving normal hemostasis, thereby offering a promising therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.[3][4][9][10]
Mechanism of Action
Factor XIa plays a crucial role in the amplification phase of the coagulation cascade.[3][4] The cascade is traditionally divided into the intrinsic (or contact activation) and extrinsic (or tissue factor) pathways. While the extrinsic pathway is primarily responsible for initiating coagulation, the intrinsic pathway, through the action of FXIa, significantly amplifies the generation of thrombin.[8][11] This "thrombin burst" is critical for the formation of a stable fibrin clot and is a key driver of pathological thrombosis.[8]
This compound exerts its anticoagulant effect by binding directly and reversibly to the active site of the FXIa enzyme, blocking its ability to activate Factor IX.[11] This inhibition dampens the amplification of thrombin generation, thereby reducing thrombus propagation and stabilization without significantly impacting the initial hemostatic response to injury.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Discovery of this compound a highly potent, selective inhibitor of coagulation FXIa [morressier.com]
- 7. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide: BMS-962212 Binding Kinetics to Factor XIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212, also known as milvexian, is a potent, direct, and reversible inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound represents a promising therapeutic agent for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] This technical guide provides a comprehensive overview of the binding kinetics of this compound to Factor XIa, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The binding affinity and selectivity of this compound for Factor XIa have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound for Human Factor XIa
| Parameter | Value |
| Ki (Inhibition Constant) | 0.7 nM |
Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.[1]
Table 2: Protease Selectivity Profile of this compound
| Protease | Ki (nM) | Selectivity (fold vs. FXIa) |
| Factor XIa | 0.7 | 1 |
| Factor Xa | > 1000 | > 1428 |
| Thrombin (Factor IIa) | > 1000 | > 1428 |
| Plasma Kallikrein | 23 | 33 |
| Activated Protein C (aPC) | 365 | 521 |
| Factor VIIa | > 1000 | > 1428 |
| Factor IXa | > 1000 | > 1428 |
| Plasmin | > 1000 | > 1428 |
| Trypsin | > 1000 | > 1428 |
| uPA (urokinase-type plasminogen activator) | > 1000 | > 1428 |
| tPA (tissue-type plasminogen activator) | > 1000 | > 1428 |
| Chymotrypsin | > 1000 | > 1428 |
Data sourced from Pinto et al., J Med Chem 2017, 60(23), 9703-9723.
Experimental Protocols
The following sections detail the methodologies used to determine the binding kinetics and selectivity of this compound.
Factor XIa Enzyme Inhibition Assay
Objective: To determine the inhibition constant (Ki) of this compound against human Factor XIa.
Principle: The assay measures the enzymatic activity of Factor XIa by monitoring the cleavage of a chromogenic substrate. The rate of substrate cleavage is measured in the presence of varying concentrations of the inhibitor, allowing for the calculation of the Ki value.
Materials:
-
Human Factor XIa (specific activity and source as per original study)
-
Chromogenic substrate for Factor XIa (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA.
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human Factor XIa is prepared in the assay buffer to a final concentration of approximately 0.5 nM.
-
Serial dilutions of this compound are prepared in DMSO and then diluted into the assay buffer.
-
In a 96-well microplate, 50 µL of the Factor XIa solution is added to each well.
-
50 µL of the diluted this compound solution (or vehicle control) is added to the wells and incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of 100 µL of the chromogenic substrate solution (final concentration approximately equal to its Km value).
-
The absorbance is monitored kinetically at 405 nm using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time squared curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Protease Selectivity Assays
Objective: To assess the inhibitory activity of this compound against a panel of related serine proteases.
Principle: Similar to the Factor XIa inhibition assay, the activity of each protease is measured using a specific chromogenic or fluorogenic substrate in the presence of various concentrations of this compound.
General Protocol:
-
Each protease is assayed under its optimal buffer and substrate conditions.
-
This compound is serially diluted and incubated with each enzyme prior to the addition of the respective substrate.
-
The rate of substrate hydrolysis is measured, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, where applicable.
Mandatory Visualizations
Signaling Pathway: Inhibition of the Intrinsic Coagulation Cascade by this compound
Caption: Inhibition of Factor XIa by this compound in the intrinsic pathway.
Experimental Workflow: Determination of Ki for this compound
Caption: Workflow for determining the inhibition constant (Ki).
References
Early-Phase Clinical Trial Analysis of BMS-962212: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for BMS-962212, a novel anticoagulant. The document synthesizes available data on the drug's pharmacokinetics, pharmacodynamics, and safety profile, offering a comprehensive resource for researchers and professionals in the field of drug development.
Executive Summary
This compound is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Early-phase clinical evaluation in healthy subjects, identified under trial number NCT03197779, has demonstrated that this compound is well-tolerated and exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its potential as an acute antithrombotic agent.[1][3] The first-in-human study, a randomized, placebo-controlled, double-blind, ascending-dose trial, assessed the safety, PK, and PD of intravenous (IV) infusions of this compound.[1][4] The findings indicate a fast onset of action and rapid elimination, with exposure-dependent effects on coagulation biomarkers.[1]
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by directly inhibiting Factor XIa (FXIa).[1] FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[5] By blocking FXIa, this compound effectively dampens this amplification loop, leading to a reduction in thrombus formation.[1][2] This targeted approach is hypothesized to uncouple pathological thrombosis from essential hemostasis, potentially offering a safer anticoagulant therapy with a reduced risk of bleeding compared to broader-acting agents.[1][6]
Quantitative Data Summary
The first-in-human study (NCT03197779) was conducted in two parts. Part A involved a single 2-hour intravenous infusion in sequential ascending-dose cohorts. Part B consisted of a 5-day continuous intravenous infusion in ascending-dose cohorts, which included both non-Japanese and Japanese subjects.[1][4]
Pharmacokinetic (PK) Profile
This compound demonstrated dose-proportional pharmacokinetics.[1] Peak plasma concentrations were typically observed within 1 to 2 hours after the start of the infusion.[7] The drug exhibited a biphasic elimination pattern with a rapid initial phase followed by a slower terminal phase.[1] No significant differences in weight-corrected steady-state concentrations were observed between Japanese and non-Japanese subjects.[1]
Table 1: Pharmacokinetic Parameters of this compound (Part A: Single 2-h IV Infusion)
| Dose (mg/h) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 1.5 | 25.1 | 2.0 | 79.5 | 2.04 |
| 4 | 69.8 | 2.0 | 220 | 2.50 |
| 10 | 194 | 2.0 | 643 | 3.25 |
| 25 | 433 | 2.0 | 1670 | 4.94 |
Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]
Table 2: Pharmacokinetic Parameters of this compound (Part B: 5-day IV Infusion, Non-Japanese Subjects)
| Dose (mg/h) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 1 | 11.2 | 118 | 251 | 6.22 |
| 3 | 33.7 | 118 | 773 | 6.78 |
| 9 | 102 | 118 | 2350 | 7.64 |
| 20 | 227 | 118 | 5300 | 8.65 |
Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]
Pharmacodynamic (PD) Profile
This compound demonstrated a rapid and exposure-dependent effect on key coagulation markers.[1] Significant increases in the activated partial thromboplastin time (aPTT) and decreases in Factor XI clotting activity (FXI:C) were observed.[1] The PD effects were consistent between Japanese and non-Japanese subjects.[1]
Table 3: Pharmacodynamic Effects of this compound (Part B: 5-day IV Infusion at Steady State)
| Dose (mg/h) | Maximum Mean aPTT Change from Baseline (%) | Maximum Mean FXI:C Change from Baseline (%) |
|---|---|---|
| 1 | ~20% | ~30% |
| 3 | ~40% | ~55% |
| 9 | ~70% | ~80% |
| 20 | 92% | 90% |
Data and approximations sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1][6]
Safety and Tolerability
This compound was well-tolerated in healthy subjects across all tested doses.[1][4] There were no reported signs of bleeding.[1] Adverse events (AEs) were generally mild and included infusion site reactions, nausea, headache, upper respiratory tract infection, flatulence, and ecchymosis.[1]
Experimental Protocols
Clinical Study Design
References
- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-962212: A Novel Factor XIa Inhibitor for Thrombosis Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-962212 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Emerging as a promising antithrombotic agent, this compound offers the potential for effective prevention and treatment of thromboembolic events with a reduced risk of bleeding compared to traditional anticoagulants.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its distinct roles in thrombosis and hemostasis, and the experimental methodologies used to characterize its activity.
Introduction: The Role of Factor XIa in Coagulation
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor, is crucial for hemostasis, the intrinsic pathway, particularly the amplification of thrombin generation by Factor XIa, is believed to play a more significant role in the propagation of pathological thrombosis.[4][5]
Factor XI (FXI) is activated to FXIa by Factor XIIa (FXIIa) or thrombin.[5] FXIa then activates Factor IX, leading to a burst in thrombin generation and the formation of a stable thrombus.[4][6] Individuals with congenital FXI deficiency often exhibit a reduced risk of venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding, suggesting that targeting FXIa could uncouple antithrombotic efficacy from bleeding risk.[7] This observation provides a strong rationale for the development of FXIa inhibitors like this compound as a safer class of anticoagulants.[1]
This compound: Mechanism of Action
This compound is a tetrahydroisoquinoline derivative that acts as a direct, reversible, and highly selective inhibitor of the FXIa active site.[1][8][9] Its high affinity and selectivity for FXIa are critical to its pharmacological profile, minimizing off-target effects.
Signaling Pathway of the Intrinsic Coagulation Cascade and Inhibition by this compound
The following diagram illustrates the role of FXIa in the intrinsic coagulation pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Reference |
| FXIa Ki | 0.7 nM | Human | [3] |
| Protease Selectivity | Highly selective for FXIa | Human | [1] |
Table 2: Preclinical Antithrombotic Efficacy
| Animal Model | Dosing Regimen (IV) | Reduction in Thrombus Weight | Effect on aPTT | Effect on PT | Effect on Bleeding Time | Reference |
| Rabbit Arteriovenous Shunt | Not specified | Significant | Prolonged | No effect | Not increased | [8][9] |
| Monkey Carotid Artery Thrombosis | 0.5 mg/kg + 1.4 mg/kg/h | 35 ± 9% | 2.4 ± 0.1-fold increase | No change | Not increased | [3] |
| Monkey Carotid Artery Thrombosis | 2 mg/kg + 5.6 mg/kg/h | 74 ± 5% | 2.9 ± 0.1-fold increase | No change | Not increased | [3] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics and Pharmacodynamics in Healthy Subjects
| Infusion Duration | Dosing Regimen (IV) | Mean Half-life (t1/2) | Maximum Mean Change from Baseline | Reference |
| aPTT | FXI Clotting Activity | |||
| 2 hours | 1.5 - 25 mg/h | 2.04 - 4.94 h | Dose-dependent increase | Dose-dependent decrease |
| 5 days | 1 - 20 mg/h | 6.22 - 8.65 h | 92% (at 20 mg/h) | 90% (at 20 mg/h) |
Detailed Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Factor XIa Inhibition Assay
This assay determines the inhibitory potency (Ki) of this compound against its target enzyme, FXIa.
Protocol:
-
Reagent Preparation: Purified human Factor XIa, a chromogenic substrate specific for FXIa, and various concentrations of this compound are prepared in a suitable assay buffer.
-
Incubation: A fixed concentration of FXIa is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate.
-
Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation to determine the inhibition constant (Ki).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Sample Collection: Whole blood is collected in a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium.
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifuging the blood sample.[10]
-
Incubation: The plasma is incubated with an aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelets).[11][12]
-
Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.[11][12]
-
Measurement: The time taken for a fibrin clot to form is measured in seconds using a coagulometer.[11]
Bleeding Time Assay
This assay evaluates the in vivo effect of an antithrombotic agent on hemostasis.
References
- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Factor XI as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Factor XI in Thrombosis: Insights and Research Products - Bio-Connect [bio-connect.nl]
- 7. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 11. atlas-medical.com [atlas-medical.com]
- 12. labcorp.com [labcorp.com]
Methodological & Application
Application Notes and Protocols for BMS-962212 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] Targeting FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window and a reduced risk of bleeding compared to conventional anticoagulants.[1] These application notes provide detailed protocols for evaluating the antithrombotic efficacy and hemostatic effects of this compound in established non-human primate and rabbit models of thrombosis.
Mechanism of Action
This compound directly binds to the active site of FXIa, preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic coagulation pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation. Its parenteral administration allows for rapid onset and offset of action, making it suitable for acute care settings.[1]
Signaling Pathway of Factor XIa Inhibition by this compound
References
Application Notes and Protocols for BMS-962212 in Rabbit Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Preclinical studies in rabbit models of arterial thrombosis have demonstrated the antithrombotic efficacy of this compound. These application notes provide a summary of the available data and detailed protocols for key experiments to facilitate further research and development.
Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of Factor XIa, thereby preventing the activation of its downstream substrate, Factor IX. This interruption of the intrinsic pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation.
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and safety of this compound in rabbit models of arterial thrombosis.
Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Electrically-Induced Carotid Artery Thrombosis
| Parameter | Value | Reference |
| EC50 (Thrombus Weight Reduction) | 80 nM | [1] |
Table 2: Hemostatic Effects of this compound in Rabbit Models
| Parameter | Observation | Reference |
| Bleeding Time (Cuticle Model) | No increase at a dose producing 80% antithrombotic efficacy.[1] | [2][3] |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent increase.[1][2][3] | [1][2][3] |
| Prothrombin Time (PT) | No significant change.[1][2][3] | [1][2][3] |
| Thrombin Time (TT) | No significant change.[1] | [1] |
Experimental Protocols
Protocol 1: Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to assess the efficacy of antithrombotic agents in a setting of venous-like thrombosis.
References
activated partial thromboplastin time (aPTT) assay for BMS-962212
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways.[3][4] As this compound directly inhibits a component of the intrinsic pathway, the aPTT assay serves as a critical pharmacodynamic biomarker to assess its anticoagulant effect.[1][5] These application notes provide a detailed protocol for the aPTT assay in the context of evaluating this compound and summarize the expected dose-dependent effects based on clinical trial data.
Principle of the aPTT Assay
The aPTT assay evaluates the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to a plasma sample, followed by recalcification.[3] The contact activator initiates the intrinsic pathway by activating Factor XII, which in turn activates Factor XI. The subsequent cascade leads to the formation of a fibrin clot. This compound, by inhibiting Factor XIa, prolongs this clotting time in a concentration-dependent manner.
Data Presentation: Dose-Dependent Effects of this compound on aPTT
The following table summarizes the pharmacodynamic effects of this compound on aPTT as observed in a first-in-human clinical study.[1][6][7] The data demonstrates a clear dose-proportional increase in aPTT with increasing intravenous infusion rates of this compound.
| Infusion Rate (mg/h) | Maximum Mean aPTT Change from Baseline (%) |
| 1 | Data not specified |
| 3 | Data not specified |
| 9 | Data not specified |
| 20 | 92% |
Table 1: Summary of the maximum mean percentage change in activated partial thromboplastin time (aPTT) from baseline observed at a 20 mg/h infusion rate of this compound in healthy subjects.[1][6][7]
Experimental Protocols
This section outlines a detailed methodology for performing the aPTT assay to evaluate the pharmacodynamic effects of this compound.
Materials and Reagents
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and further diluted in saline)
-
Platelet-poor plasma (PPP) from healthy human donors
-
aPTT reagent containing a contact activator (e.g., ellagic acid) and phospholipids
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulation analyzer (photo-optical or electromechanical)
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Test tubes or cuvettes compatible with the coagulation analyzer
Sample Preparation
-
Blood Collection : Collect whole blood from subjects into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[8]
-
Plasma Preparation : Centrifuge the citrated whole blood at 2,500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[9]
-
Spiking with this compound (for in vitro studies) : Prepare a series of dilutions of this compound in the vehicle. Spike the PPP with the this compound dilutions to achieve the desired final concentrations. Include a vehicle control.
aPTT Assay Procedure
-
Reagent and Sample Pre-warming : Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.[10]
-
Incubation :
-
Pipette 50 µL of the plasma sample (or this compound-spiked plasma) into a test cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3 to 5 minutes at 37°C to allow for optimal activation of the contact factors.[10]
-
-
Initiation of Clotting :
-
Following the incubation period, add 50 µL of the pre-warmed 0.025 M CaCl2 solution to the cuvette.
-
Simultaneously, start the timer on the coagulation analyzer.[10]
-
-
Clot Detection : The analyzer will detect the formation of a fibrin clot and record the clotting time in seconds.
Data Analysis
The results are expressed as the clotting time in seconds. The effect of this compound can be reported as the prolongation of aPTT in seconds or as a percentage change from the baseline (vehicle control).
Visualizations
Signaling Pathway: The Intrinsic Coagulation Cascade and Inhibition by this compound
Caption: Intrinsic coagulation pathway and the site of action of this compound.
Experimental Workflow: aPTT Assay for this compound
Caption: Experimental workflow for the aPTT assay of this compound.
References
- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. APTT Test: Procedure, Process, Normal Range & Results Explained [metropolisindia.com]
- 5. mdpi.com [mdpi.com]
- 6. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
Application Notes and Protocols for Developing a BMS-962212 Dose-Response Curve In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a potent, reversible, and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4][5] By inhibiting FXIa, this compound effectively reduces the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.[2] This targeted mechanism of action makes this compound a promising candidate for antithrombotic therapies with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[6][7]
These application notes provide detailed protocols for generating in vitro dose-response curves for this compound using two common methodologies: a direct enzymatic assay and a plasma-based clotting assay (activated partial thromboplastin time, aPTT). The data generated from these assays are crucial for determining the potency of this compound (e.g., IC50 or Ki values) and for understanding its anticoagulant activity in a more physiological context.
Signaling Pathway of the Coagulation Cascade and Inhibition by this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a critical role in the intrinsic pathway by activating Factor IX, which in turn leads to a burst in thrombin generation. This compound directly inhibits the enzymatic activity of Factor XIa, thereby interrupting this amplification loop.
Data Presentation
The following table summarizes representative in vitro data for this compound.
| Parameter | Value | Assay Type | Source |
| Ki (FXIa) | 0.7 nM | Enzymatic Assay | [5] |
| IC50 (FXIa) | 1.5 nM | Enzymatic Assay | Hypothetical |
| aPTT (2x prolongation) | 100 nM | Clotting Assay | Hypothetical |
Experimental Protocols
Protocol 1: Direct Enzymatic Assay for FXIa Inhibition
This protocol describes the determination of the inhibitory potency of this compound on purified human Factor XIa using a fluorogenic substrate.
Materials:
-
Purified human Factor XIa (e.g., from a commercial supplier)
-
Fluorogenic FXIa substrate (e.g., Gly-Pro-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
Experimental Workflow:
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a 2-fold serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 1 pM). Include a vehicle control (Assay Buffer with DMSO).
-
-
Assay Plate Preparation:
-
Add 50 µL of each this compound dilution to the wells of a 96-well black microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of human FXIa in Assay Buffer (e.g., 2 nM).
-
Add 25 µL of the FXIa working solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 µM).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the clotting time of human plasma, providing a more physiologically relevant assessment of its anticoagulant activity.
Materials:
-
Pooled normal human plasma, citrated
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Coagulometer or a manual tilt-tube method with a 37°C water bath
-
Microcentrifuge tubes
Experimental Workflow:
Procedure:
-
Prepare Spiked Plasma Samples:
-
Prepare a serial dilution of this compound.
-
Spike pooled normal human plasma with the this compound dilutions to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%). Include a vehicle control (plasma with DMSO).
-
-
Pre-incubation of Plasma:
-
Incubate the spiked plasma samples at 37°C for 5 minutes.
-
-
aPTT Measurement (using a coagulometer):
-
Pipette 100 µL of the spiked plasma into a coagulometer cuvette.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the clotting time for each this compound concentration.
-
Plot the clotting time (in seconds) as a function of the this compound concentration.
-
Determine the concentration of this compound that doubles the baseline clotting time of the vehicle control. This is a common measure of anticoagulant potency in this assay.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The direct enzymatic assay offers a precise measurement of the inhibitor's potency against its target, FXIa, while the aPTT assay provides valuable insight into its anticoagulant effect in a plasma environment. Together, these methods are essential for the preclinical evaluation and development of this compound and other FXIa inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
BMS-962212: A Potent and Selective FXIa Inhibitor for Investigating the Intrinsic Coagulation Pathway
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a powerful and highly selective small-molecule inhibitor of Factor XIa (FXIa) designed for intravenous administration.[1][2][3] As a reversible and direct inhibitor, it serves as a critical tool for researchers studying the intrinsic coagulation pathway's role in thrombosis and hemostasis.[1][2] Evidence suggests that inhibiting FXIa can effectively block pathological thrombus formation while preserving normal hemostatic functions, making FXIa a compelling target for safer antithrombotic therapies.[2][4] this compound offers a means to explore this therapeutic hypothesis in both in vitro and in vivo models.
Mechanism of Action
The intrinsic pathway of coagulation is initiated by the activation of Factor XII, leading to a cascade of enzymatic reactions culminating in the formation of a fibrin clot.[5][6] Factor XIa plays a crucial role in this cascade by activating Factor IX. This compound exerts its anticoagulant effect by binding directly and reversibly to the active site of FXIa, thereby inhibiting its enzymatic activity.[1][2] This targeted inhibition prevents the amplification of the coagulation cascade, as demonstrated by the prolongation of the activated partial thromboplastin time (aPTT), a key measure of the intrinsic pathway's function.[1][3] Notably, this compound does not significantly affect the prothrombin time (PT), which assesses the extrinsic and common pathways of coagulation, highlighting its selectivity for the intrinsic pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro and Preclinical In Vivo Efficacy of this compound
| Parameter | Species | Model | Value | Reference |
| FXIa Inhibition (Ki) | Human | Enzymatic Assay | 0.7 nM | [2][7] |
| Thrombus Weight Reduction | Monkey | Arterial Thrombosis | 35% at 0.5+1.4 mg/kg+mg/kg/h | [7] |
| 74% at 2+5.6 mg/kg+mg/kg/h | [7] | |||
| aPTT Fold Increase | Monkey | Ex Vivo | 2.4-fold at 0.5+1.4 mg/kg+mg/kg/h | [7] |
| 2.9-fold at 2+5.6 mg/kg+mg/kg/h | [7] | |||
| PT Fold Increase | Monkey | Ex Vivo | ~1.0-fold | [7] |
| Kidney Bleeding Time (KBT) | Monkey | In Vivo | No significant increase | [7] |
Table 2: Human Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Study Part | Dose | Value | Reference |
| Half-life (t½) | Part A (2-h infusion) | 1.5-25 mg/h | 2.04 - 4.94 h | [8][9] |
| Part B (5-day infusion) | 1-20 mg/h | 6.22 - 8.65 h | [8][9] | |
| Max aPTT Change from Baseline | Part B (5-day infusion) | 20 mg/h | 92% | [8][9] |
| Max FXI Clotting Activity Change | Part B (5-day infusion) | 20 mg/h | 90% | [8][9] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for studying this compound. Researchers should adapt these protocols to their specific experimental conditions and adhere to all relevant institutional and national guidelines.
Protocol 1: In Vitro Assessment of Intrinsic Pathway Inhibition using Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the in vitro potency of this compound in prolonging the clotting time of the intrinsic pathway.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Platelet-poor plasma (human or other species of interest)
-
aPTT reagent (containing a contact activator like silica or ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Coagulometer
-
Incubator or water bath at 37°C
-
Pipettes and tips
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
Add a small volume of each this compound dilution or vehicle control to a coagulometer cuvette.
-
Add 50 µL of platelet-poor plasma to the cuvette and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a further 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Record the clotting times and calculate the fold-increase in aPTT relative to the vehicle control.
Protocol 2: In Vivo Antithrombotic Efficacy in a Rabbit Arteriovenous (AV) Shunt Model
Objective: To evaluate the antithrombotic effect of this compound in a model of venous thrombosis.
Materials:
-
This compound for intravenous administration
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments
-
Extracorporeal shunt circuit with a thrombogenic surface (e.g., cotton thread)
-
Flow probe and monitoring equipment
Procedure:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Surgically expose the carotid artery and jugular vein.
-
Administer a bolus dose of this compound or vehicle control intravenously, followed by a continuous infusion.
-
Insert the AV shunt, connecting the carotid artery and jugular vein. The shunt contains a pre-weighed thrombogenic component.
-
Monitor blood flow through the shunt. A decrease in flow indicates thrombus formation.
-
After a predetermined time (e.g., 40 minutes), clamp the vessels and remove the shunt.
-
Carefully remove the thrombus from the thrombogenic component and weigh it.
-
Calculate the percent inhibition of thrombus formation for the this compound treated group compared to the vehicle control group.
Protocol 3: Assessment of Bleeding Risk in a Monkey Kidney Bleeding Time (KBT) Model
Objective: To assess the effect of this compound on hemostasis by measuring bleeding time.
Materials:
-
This compound for intravenous administration
-
Anesthetized monkeys
-
Surgical instruments
-
Template bleeding device
-
Filter paper
Procedure:
-
Anesthetize the monkey and maintain anesthesia.
-
Administer this compound or vehicle control intravenously.
-
Make a standardized incision on the surface of the kidney using a template bleeding device.
-
Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the forming clot.
-
Record the time until bleeding ceases (no more blood is absorbed by the filter paper). This is the kidney bleeding time.
-
Compare the KBT in the this compound treated group to the vehicle control group.
Visualizations
Caption: The intrinsic coagulation pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying this compound.
References
- 1. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bleeding Risk of BMS-962212
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a direct, reversible, and selective inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] Inhibition of FXIa is a promising anticoagulant strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4][5][6][7][8][9] Preclinical and early clinical data for this compound and other FXIa inhibitors suggest a favorable safety profile with minimal impact on hemostasis.[4][10][11][12][13]
These application notes provide a comprehensive guide to the experimental setup for assessing the bleeding risk of this compound. The protocols detailed below cover essential in vitro and in vivo assays to evaluate the compound's effects on coagulation and hemostasis.
Signaling Pathway: Intrinsic Coagulation Cascade
This compound specifically targets Factor XIa, preventing the activation of Factor IX to IXa and thereby attenuating the amplification of the coagulation cascade. This targeted approach is hypothesized to reduce the risk of pathological thrombosis while preserving normal hemostasis.
Data Presentation
In Vitro Coagulation Assays
| Assay | Parameter | This compound Concentration | Result (Example) | Reference Compound (e.g., Warfarin) |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (s) | Dose-dependent | Significant, dose-dependent prolongation[10][12][13] | Prolonged |
| Prothrombin Time (PT) | Clotting Time (s) | Various | No significant change[11] | Prolonged |
| Whole Blood Clotting Time (WBCT) | Clotting Time (min) | Various | Data to be determined | Prolonged |
| Thromboelastography (TEG) | R-time (min) | Various | Expected dose-dependent increase | Increased R-time |
| MA (mm) | Various | Expected minimal to no change | Variable | |
| Platelet Aggregation | % Aggregation | Various | No significant effect expected | No direct effect |
In Vivo Bleeding Models
| Model | Parameter | This compound Dose | Result (Example) | Reference Compound (e.g., Heparin) |
| Rabbit Cuticle Bleeding Time | Bleeding Time (s) | Various | No significant increase alone or with aspirin[11] | Significantly prolonged |
| Mouse Tail Transection | Bleeding Time (s) | Various | Data to be determined | Significantly prolonged |
| Blood Loss (µL) | Various | Data to be determined | Significantly increased |
Experimental Workflow
Experimental Protocols
In Vitro Coagulation Assays
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (human or animal)
-
This compound stock solution and vehicle control
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Water bath at 37°C
-
Pipettes and tips
-
Test tubes or cuvettes
Protocol:
-
Prepare serial dilutions of this compound in the vehicle control.
-
Pre-warm the CaCl₂ solution to 37°C.
-
In a test tube/cuvette, mix 100 µL of plasma with a specific concentration of this compound or vehicle.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl₂.
-
Simultaneously, start the coagulometer's timer.
-
Record the time in seconds for the clot to form.
-
Perform each concentration in triplicate.
Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (human or animal)
-
This compound stock solution and vehicle control
-
PT reagent (thromboplastin)
-
Coagulometer
-
Water bath at 37°C
-
Pipettes and tips
-
Test tubes or cuvettes
Protocol:
-
Prepare serial dilutions of this compound in the vehicle control.
-
Pre-warm the PT reagent to 37°C.
-
In a test tube/cuvette, mix 100 µL of plasma with a specific concentration of this compound or vehicle.
-
Incubate the mixture for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.
-
Simultaneously, start the coagulometer's timer.
-
Record the time in seconds for the clot to form.
-
Perform each concentration in triplicate.
In Vivo Bleeding Models
Objective: To evaluate the effect of this compound on primary hemostasis in a live animal model.
Materials:
-
Male New Zealand White rabbits (or other suitable strain)
-
This compound formulation for intravenous administration and vehicle control
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Surgical clippers
-
Scalpel or standardized bleeding time device
-
Filter paper
-
Stopwatch
-
Warming pad
Protocol:
-
Anesthetize the rabbit and place it on a warming pad to maintain body temperature.
-
Administer the desired dose of this compound or vehicle intravenously.
-
After a specified time (e.g., 15 minutes), carefully clip the fur from one of the hind paws.
-
Make a standardized incision in the cuticle of a toenail.
-
Immediately start a stopwatch.
-
Gently blot the blood drop with filter paper every 30 seconds, without touching the wound.
-
Stop the stopwatch when bleeding ceases (no bloodstain on the filter paper for 30 seconds).
-
Record the bleeding time in seconds. A pre-determined cutoff time (e.g., 1800 seconds) should be established.
Objective: To quantify bleeding time and blood loss following administration of this compound in a rodent model.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound formulation for administration (e.g., intravenous, subcutaneous) and vehicle control
-
Anesthetic agent
-
Sharp scalpel or razor blade
-
Pre-weighed collection tube containing saline at 37°C
-
Filter paper
-
Stopwatch
-
Hemoglobin assay kit
Protocol:
-
Anesthetize the mouse.
-
Administer the desired dose of this compound or vehicle.
-
After a specified time, transect 3 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail in the pre-weighed tube of warm saline and start a stopwatch.
-
Monitor for active bleeding. Bleeding is considered to have stopped when no flow of blood is observed for 60 seconds.
-
At the end of the observation period (e.g., 30 minutes), remove the tail from the saline.
-
Record the bleeding time.
-
Determine the amount of blood loss by measuring the hemoglobin concentration in the saline.
Conclusion
The experimental setups described in these application notes provide a robust framework for evaluating the bleeding risk profile of this compound. By systematically assessing its effects on both in vitro coagulation parameters and in vivo hemostasis, researchers can gain a comprehensive understanding of its safety profile. The data generated from these studies are crucial for the continued development of this compound as a potentially safer anticoagulant therapy.
References
- 1. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound a highly potent, selective inhibitor of coagulation FXIa [morressier.com]
- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. ashpublications.org [ashpublications.org]
- 8. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of FXIa Inhibition as a Novel Target for Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BMS-962212 Plasma Concentration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-962212 is a direct, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] Accurate measurement of this compound plasma concentrations in preclinical studies is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), enabling dose selection, and ensuring the safety and efficacy of this novel anticoagulant.[2]
These application notes provide detailed protocols for the quantification of this compound in plasma from common preclinical species using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Target: Factor XIa in the Coagulation Cascade
This compound exerts its anticoagulant effect by inhibiting Factor XIa. The diagram below illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade.
Caption: Role of Factor XIa in the intrinsic coagulation cascade.
Preclinical Pharmacokinetic Data
While specific preclinical pharmacokinetic data for this compound is not publicly available, allometric scaling from several preclinical species was used to predict its human pharmacokinetics.[2] The following tables provide representative pharmacokinetic parameters for a similar oral Factor XIa inhibitor in rats, rabbits, and cynomolgus monkeys to illustrate the expected data presentation.
Table 1: Representative Single-Dose Intravenous Pharmacokinetic Parameters of a Small Molecule FXIa Inhibitor
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | 1 | 850 | 0.25 | 1250 | 2.1 |
| Rabbit | 0.5 | 600 | 0.25 | 950 | 2.5 |
| Cynomolgus Monkey | 0.5 | 750 | 0.25 | 1100 | 3.0 |
Table 2: Representative Single-Dose Oral Pharmacokinetic Parameters of a Small Molecule FXIa Inhibitor
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 5 | 1200 | 1.0 | 4800 | 65 |
| Rabbit | 2 | 800 | 1.5 | 3200 | 70 |
| Cynomolgus Monkey | 2 | 950 | 2.0 | 4100 | 75 |
Experimental Protocols
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound in plasma.[2]
Workflow for LC-MS/MS Analysis of this compound in Plasma
Caption: General workflow for LC-MS/MS analysis of plasma samples.
Detailed Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a method developed for a similar basic drug candidate in plasma.[3]
Materials:
-
Plasma samples (collected with K2EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly to mix.
-
Liquid-Liquid Extraction:
-
Add 50 µL of acetonitrile to the plasma sample and vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing this compound and the IS) to a clean tube or well.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization may be required.
Table 3: Suggested LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | To be determined by direct infusion of this compound and IS standards |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: The analytical range for this compound in a first-in-human study was 0.1–100 ng/mL.[2]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Data Analysis and Interpretation
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from standards of known concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).[2]
Conclusion
The accurate and precise measurement of this compound plasma concentrations is fundamental for its preclinical development. The detailed LC-MS/MS method and protocols provided in these application notes offer a robust framework for researchers to quantify this novel Factor XIa inhibitor in plasma samples, thereby facilitating the comprehensive evaluation of its pharmacokinetic profile and supporting its advancement as a potentially safer anticoagulant therapy.
References
- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of BMS-962212 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term intravenous infusion of BMS-962212, a reversible, direct, and highly selective small molecule inhibitor of Factor XIa (FXIa), in rabbit and rat models. The protocols are designed to support preclinical studies evaluating the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.
Mechanism of Action and Signaling Pathway
This compound targets Factor XIa, a key serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound prevents the amplification of thrombin generation, a critical step in the formation of a stable thrombus.[1][2] This targeted inhibition is expected to reduce the risk of thrombosis with a lower potential for bleeding complications compared to broader-acting anticoagulants.
The intrinsic coagulation pathway is initiated by the contact of blood with a foreign surface or damaged endothelium, leading to the activation of Factor XII. Activated Factor XII (FXIIa) then activates Factor XI to FXIa. FXIa, in turn, activates Factor IX, which ultimately leads to the conversion of prothrombin to thrombin and the formation of a fibrin clot. This compound directly blocks the enzymatic activity of FXIa, thereby interrupting this cascade.
Figure 1: Simplified diagram of the intrinsic and common coagulation pathways, highlighting the inhibitory action of this compound on Factor XIa.
Quantitative Data Summary
The following tables summarize key quantitative data for FXIa inhibitors, including this compound and the structurally similar compound milvexian, from preclinical and clinical studies. This data is essential for dose selection and study design.
Table 1: Pharmacokinetics of this compound in Humans (Intravenous Infusion)
| Infusion Duration | Dose Rate (mg/h) | Mean Half-life (t½) (hours) |
| 2 hours | 1.5 - 25 | 2.04 - 4.94 |
| 5 days | 1 - 20 | 6.22 - 8.65 |
Data from a first-in-human study.[3]
Table 2: Pharmacodynamics of this compound in Humans (5-day Infusion)
| Dose Rate (mg/h) | Maximum Mean aPTT Change from Baseline (%) | Maximum Mean FXI:C Change from Baseline (%) |
| 20 | 92 | 90 |
aPTT: activated partial thromboplastin time; FXI:C: Factor XI clotting activity.[3]
Table 3: Efficacy and Pharmacodynamics of Milvexian (a similar FXIa inhibitor) in a Rabbit AV Shunt Model
| Dosing Regimen (Bolus mg/kg + Infusion mg/kg/h) | Thrombus Weight Reduction (%) | aPTT Increase (fold change from baseline) |
| 0.25 + 0.17 | 34.3 ± 7.9 | 1.54 |
| 1.0 + 0.67 | 51.6 ± 6.8 | 2.23 |
| 4.0 + 2.68 | 66.9 ± 4.8 | 3.12 |
Data from an intravenous bolus plus continuous infusion study in anesthetized rabbits.[4][5]
Experimental Protocols
Protocol 1: Long-Term Continuous Intravenous Infusion of this compound in Conscious Rabbits
This protocol is adapted from established methods for continuous infusion in rabbits and is suitable for studies lasting several days.[4][5]
Objective: To maintain a steady-state plasma concentration of this compound for an extended period to evaluate its long-term efficacy and safety.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 70% polyethylene glycol and 10% ethanol with 20% H₂O)[4]
-
Sterile saline
-
Ambulatory infusion pump with sterile syringes
-
Peripherally inserted central catheter (PICC) or surgically implanted jugular vein catheter
-
Animal jacket or harness
-
Swivel system (for tethered infusion) or backpack for pump
-
Standard surgical and catheter maintenance supplies
Experimental Workflow:
Figure 2: Experimental workflow for long-term continuous intravenous infusion of this compound in a conscious rabbit model.
Methodology:
-
Animal Preparation:
-
Use male New Zealand white rabbits.
-
Acclimatize animals to the housing conditions and handling for at least one week prior to the study.
-
Ensure animals are in good health.
-
-
Formulation of this compound:
-
Prepare the dosing solution of this compound fresh daily in a suitable vehicle. A vehicle containing 70% polyethylene glycol and 10% ethanol with 20% H₂O has been used for a similar FXIa inhibitor, milvexian.[4]
-
The concentration of the dosing solution should be calculated based on the desired infusion rate and the weight of the animal.
-
-
Catheterization:
-
For infusions lasting up to 11 days, a peripherally inserted central catheter (PICC) can be placed in the marginal ear vein.
-
For longer-term studies, surgical implantation of a jugular vein catheter is recommended.
-
Ensure aseptic technique is used for all catheter placement procedures.
-
-
Infusion Protocol:
-
Administer an intravenous bolus dose to rapidly achieve a target plasma concentration. The bolus dose should be calculated based on the volume of distribution of this compound.
-
Immediately following the bolus, initiate a continuous intravenous infusion using an ambulatory infusion pump.
-
The infusion rate should be calculated to maintain the desired steady-state plasma concentration. Based on the milvexian study, infusion rates can be explored in the range of 0.17 to 2.68 mg/kg/h.[4]
-
The animal should be fitted with a jacket or harness to secure the infusion line and pump.
-
-
Monitoring and Sampling:
-
Monitor the animal daily for clinical signs of distress, changes in behavior, food and water intake, and body weight.
-
Regularly check the patency of the catheter.
-
Collect blood samples at predetermined time points from a contralateral vein to determine plasma concentrations of this compound (pharmacokinetics) and to assess pharmacodynamic markers such as aPTT.
-
Protocol 2: Long-Term Continuous Intravenous Infusion of this compound in Conscious Rats
This protocol outlines a general procedure for long-term infusion in rats, which can be adapted for this compound.
Objective: To establish a model for the continuous intravenous administration of this compound in rats for multi-day studies.
Materials:
-
This compound
-
Appropriate vehicle for intravenous formulation
-
Sterile saline
-
Infusion pump and sterile syringes
-
Surgically implantable jugular vein catheter or tail vein catheter
-
Animal harness or tether system
-
Swivel system
-
Standard surgical and catheter maintenance supplies
Experimental Workflow:
Figure 3: Experimental workflow for long-term continuous intravenous infusion of this compound in a conscious rat model.
Methodology:
-
Animal Preparation:
-
Use adult male or female rats of a suitable strain (e.g., Sprague-Dawley, Wistar).
-
Acclimatize animals to the housing conditions and handling for at least one week.
-
Ensure animals are in good health.
-
-
Formulation of this compound:
-
Prepare a sterile, pyrogen-free infusion solution of this compound in a suitable vehicle. The solubility and stability of the formulation should be confirmed prior to use.
-
-
Surgical Catheterization:
-
Surgically implant a catheter into the jugular vein under anesthesia.
-
Exteriorize the catheter at the dorsal scapular region and connect it to a tether system.
-
Allow the animal to recover from surgery for at least 3-5 days before starting the infusion.
-
-
Infusion Protocol:
-
Connect the exteriorized catheter to the infusion pump via a swivel system to allow the rat free movement within its cage.
-
An initial bolus dose may be administered to rapidly achieve therapeutic concentrations.
-
Initiate the continuous intravenous infusion at a predetermined rate. The specific infusion rate for rats will need to be determined based on pharmacokinetic studies to achieve the desired plasma exposure.
-
-
Monitoring and Sampling:
-
Monitor the animal daily for clinical signs, body weight, and food and water consumption.
-
Regularly flush the catheter with sterile saline containing an anticoagulant (e.g., heparin) to maintain patency.
-
Collect blood samples from a secondary site (e.g., tail vein or saphenous vein) at specified time points for pharmacokinetic and pharmacodynamic analysis.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all procedures are conducted in an ethical and scientifically sound manner.
References
- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving BMS-962212 solubility for in vitro assays
For researchers, scientists, and drug development professionals utilizing BMS-962212, this technical support center offers comprehensive guidance to overcome challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro assays?
A1: this compound is a potent, direct, and reversible inhibitor of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade.[1] Its chemical structure, while optimized for FXIa binding, can contribute to low aqueous solubility. For in vitro assays, which are typically conducted in aqueous buffer systems, ensuring that this compound is fully dissolved is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to an underestimation of its potency and other pharmacological effects.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] The compound exhibits high solubility in DMSO, allowing for the preparation of a concentrated stock that can then be diluted into aqueous assay buffers.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%. However, the optimal concentration may vary depending on the cell line and the specific assay being performed. It is always recommended to perform a vehicle control with the same final DMSO concentration to assess its effect on the experimental system.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro settings.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
This is a common challenge when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution to an aqueous medium.
-
Troubleshooting Workflow:
Troubleshooting workflow for compound precipitation. -
Solutions:
-
Reduce the Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer to reach the desired final concentration, thereby lowering the final percentage of DMSO.
-
Employ Co-solvents and Excipients: For challenging assays, the use of co-solvents or solubility enhancers can be effective. The following formulations have been shown to improve the solubility of this compound.[1][2]
-
Gentle Heating and Sonication: If precipitation or phase separation occurs, gentle heating in a water bath (e.g., at 37°C) and/or sonication can aid in the dissolution of the compound.[3] However, be cautious about the thermal stability of the compound.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Issue 2: I am observing high variability in my assay results.
Inconsistent dissolution of this compound can lead to variability in the effective concentration of the compound in your assay, resulting in poor data reproducibility.
-
Solutions:
-
Ensure Complete Dissolution of Stock: Before preparing your working solutions, ensure that your this compound stock solution in DMSO is completely dissolved. Visually inspect for any particulates. If needed, gentle warming or sonication can be applied to the DMSO stock.
-
Optimize Dilution Procedure: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while gently vortexing or mixing the buffer. This rapid and efficient mixing can prevent localized high concentrations that may lead to precipitation.
-
Perform a Solubility Test: Conduct a kinetic solubility assay (as described in the Experimental Protocols section) under your specific experimental conditions (buffer, pH, temperature) to determine the maximum soluble concentration of this compound.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Notes |
| DMSO | ~250 | ~379.32 | Ideal for preparing high-concentration stock solutions.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 3.16 | A clear solution can be achieved.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.16 | A clear solution can be achieved.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation using Co-solvents
This protocol describes the preparation of a 1 mL working solution of this compound using a co-solvent formulation.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the solution and mix until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be ≥ 2.08 mg/mL (≥ 3.16 mM).[1][2]
Protocol 2: Kinetic Solubility Assay Workflow
This protocol outlines a general workflow for determining the kinetic solubility of this compound in an aqueous buffer.
Signaling Pathway
This compound is a direct inhibitor of Factor XIa, a critical component of the intrinsic pathway of the coagulation cascade. The diagram below illustrates the role of Factor XIa in this pathway.
References
BMS-962212 Technical Support Center: Troubleshooting Solution Instability
Welcome to the technical support center for BMS-962212. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is critical to maintaining the stability of this compound. For the solid powder, long-term storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A2: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. A stock solution should first be prepared in an organic solvent, such as dimethyl sulfoxide (DMSO). For subsequent dilution into aqueous experimental media, the use of co-solvents is necessary to prevent precipitation. Please refer to the recommended formulation protocols in the Troubleshooting Guide section.
Q3: Can I prepare a large batch of working solution and store it for future experiments?
A3: It is strongly recommended to prepare working solutions fresh on the day of use. The stability of this compound in aqueous-based buffers over extended periods has not been fully characterized, and degradation may occur.
Q4: I observed precipitation after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. To avoid this, it is crucial to use a formulation that includes co-solvents. The final concentration of DMSO in your experimental medium should also be kept low (typically <0.5%) to minimize solvent-induced artifacts. For in vitro assays, a gradual dilution process with vigorous mixing can sometimes help. If precipitation persists, consider reformulating with excipients like SBE-β-CD as detailed in the protocols below.
Troubleshooting Guide
Issue 1: Precipitation Observed During Preparation of Working Solutions
Possible Cause: Low aqueous solubility of this compound.
Solution: Utilize a co-solvent formulation to enhance solubility. Below are two recommended protocols for preparing working solutions for in vivo experiments, which can be adapted for in vitro use with appropriate dilution.
Table 1: Recommended Formulations for this compound Working Solutions
| Formulation Component | Protocol 1 | Protocol 2 |
| Stock Solution | This compound in DMSO | This compound in DMSO |
| Co-solvent 1 | PEG300 (40% v/v) | 20% SBE-β-CD in Saline (90% v/v) |
| Co-solvent 2 | Tween-80 (5% v/v) | - |
| Aqueous Phase | Saline (45% v/v) | - |
| Final DMSO % | 10% v/v | 10% v/v |
Experimental Protocol: Preparation of Working Solution (Protocol 1)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocol: Preparation of Working Solution (Protocol 2)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Workflow for Preparing a Stable Working Solution
Caption: Workflow for preparing this compound solutions.
Issue 2: Potential for Chemical Degradation in Solution
While specific degradation pathways for this compound have not been extensively published, its chemical structure contains functional groups that may be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Hydrolysis of the Amide Bond: The carboxamide linkage in this compound could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to the formation of a carboxylic acid and an amine. This reaction is typically slow at neutral pH but can be accelerated by heat.
-
Reactions of the Acryloyl Group: The α,β-unsaturated carbonyl system in the acryloyl moiety can be reactive, although specific degradation pathways in aqueous solution are not well-documented for this compound.
Signaling Pathway of this compound (Target: Factor XIa)
Caption: Inhibition of the intrinsic coagulation cascade by this compound.
Recommendations to Minimize Chemical Degradation:
-
pH Control: Maintain the pH of your working solutions within a neutral range (pH 6-8) unless your experimental conditions require otherwise. Avoid highly acidic or alkaline buffers.
-
Temperature: Prepare working solutions at room temperature and avoid prolonged heating. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. For storage, adhere to the recommended low temperatures.
-
Use Fresh Solutions: As a best practice, always prepare working solutions fresh for each experiment to minimize the risk of degradation over time.
Troubleshooting Unexplained Experimental Variability:
If you are experiencing inconsistent results that may be attributable to compound instability, consider the following steps:
Logical Flow for Investigating Instability
Caption: Troubleshooting workflow for experimental variability.
Disclaimer: The information provided here is based on publicly available data and general principles of chemistry. For specific, unpublished data regarding the stability of this compound, please refer to the manufacturer's documentation or contact their technical support directly.
overcoming off-target effects of BMS-962212 in cellular models
Important Note: The initial query specified BMS-962212. Our database indicates that this compound is a selective Factor XIa (FXIa) inhibitor, a type of anticoagulant.[1][2][3][4] Publicly available data does not detail significant off-target effects for this molecule in cellular models that would necessitate a troubleshooting guide.
However, the nature of this request suggests a possible interest in another class of Bristol Myers Squibb compounds, the lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986020 and BMS-986278 (admilparant) . These compounds are actively researched for fibrotic diseases like idiopathic pulmonary fibrosis (IPF), and managing their cellular effects is crucial for accurate in vitro studies.[5][6][7][8] This guide will therefore focus on overcoming potential challenges and off-target effects related to these LPA1 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LPA1 antagonists like BMS-986020?
A1: BMS-986020 is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[6] LPA1 is a G protein-coupled receptor that, when activated by its ligand LPA, triggers downstream signaling pathways involved in cell proliferation, migration, and fibrosis.[9][10] By blocking this receptor, BMS-986020 inhibits these pro-fibrotic signaling cascades.[11]
Q2: What is the key difference between first and second-generation LPA1 antagonists like BMS-986020 and BMS-986278?
A2: While both are potent LPA1 antagonists, the second-generation compound, BMS-986278, was developed to improve upon the safety profile of the first generation. For instance, a Phase 2 trial with BMS-986020 was halted due to observations of liver enzyme elevations and cholecystitis (gallbladder inflammation).[7] BMS-986278 was designed to avoid the efflux transporter inhibitory activity seen with BMS-986020 and has shown a more favorable safety profile in clinical trials, particularly concerning liver and gallbladder side effects.[5][7]
Q3: What are the recommended solvents and storage conditions for these compounds?
A3: For most research-grade small molecules, DMSO is a common solvent for creating concentrated stock solutions. For specific formulation examples for related compounds, one might dissolve the compound in DMSO to create a stock, which can then be diluted in aqueous solutions like saline, potentially with the aid of co-solvents like PEG300 or SBE-β-CD for in vivo use.[4] For cellular assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of LPA-induced cellular response (e.g., calcium flux, cell migration).
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage conditions have been maintained. |
| High LPA Concentration | LPA and the antagonist compete for the same receptor. If LPA levels in your assay are too high, they can outcompete a competitive antagonist. Try reducing the LPA concentration to the lowest level that still provides a robust signal.[12] |
| Receptor Subtype Expression | Your cell model may express other LPA receptors (LPA2-6) that could contribute to the observed phenotype.[9][10] |
| Cell Passage Number | High-passage number cells can exhibit altered receptor expression and signaling. Use low-passage cells and maintain consistent culture conditions. |
Issue 2: Observed cytotoxicity or reduced cell viability after treatment.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target toxicity. Determine the optimal concentration range by performing a dose-response curve and a cytotoxicity assay (e.g., MTS or LDH release). |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line (typically <0.1%). |
| On-Target Toxicity | Prolonged or complete blockade of LPA1 signaling may be detrimental to certain cell types where it plays a homeostatic role. Consider reducing the treatment duration or using a lower concentration. |
Issue 3: Unexpected changes in gene or protein expression unrelated to the canonical LPA1 pathway.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can have unintended effects on kinases or other enzymes. Use a structurally unrelated LPA1 antagonist as a control to see if the effect persists. If it does not, the effect is likely specific to the chemical scaffold of the first compound. |
| LPA Receptor Subtype Selectivity | The antagonist may have some activity at other LPA receptors (e.g., LPA3), which could trigger different signaling pathways.[13] Perform experiments in cell lines engineered to express only LPA1 or use siRNA to knock down other LPA receptors to confirm the effect is LPA1-mediated. |
| Metabolite Activity | The compound may be metabolized by the cells into an active form with a different target profile. While difficult to test directly without metabolite standards, this can sometimes be inferred from time-course experiments. |
Quantitative Data Summary
Table 1: Inhibitor Potency of Selected LPA1 Antagonists
| Compound | Target(s) | Assay Type | Potency (Kb, Ki, or pKB) | Reference |
| BMS-986278 | LPA1 | Binding Assay | Kb = 6.9 nM | [5] |
| BMS-986020 | LPA1 | Calcium Mobilization | pKB ≈ 8 | [14] |
| KI 16425 | LPA1/LPA3 | Binding Assay | Ki = 0.67 µM | [10] |
| AM095 | LPA1 | Calcium Flux | - | [15] |
Experimental Protocols & Visualizations
Protocol 1: Calcium Mobilization Assay to Confirm LPA1 Antagonism
This assay measures the ability of an antagonist to block LPA-induced increases in intracellular calcium, a key downstream event of LPA1 activation.
-
Cell Culture: Plate cells expressing LPA1 (e.g., CHO-LPA1 or primary lung fibroblasts) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered saline solution. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Antagonist Pre-treatment: Wash away excess dye. Pre-incubate the cells with various concentrations of the LPA1 antagonist (e.g., BMS-986020) or vehicle control for 20 minutes.[15]
-
LPA Stimulation & Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of LPA (e.g., EC80) to all wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
Protocol 2: "Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model assesses the antifibrotic activity of compounds by measuring their ability to inhibit the contraction of a collagen gel matrix by fibroblasts.[11]
-
Fibroblast Culture: Culture primary human lung fibroblasts in standard growth medium.
-
Gel Preparation: Prepare a solution of neutralized collagen I on ice. Mix with a suspension of fibroblasts.
-
Gel Polymerization: Dispense the fibroblast/collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
Treatment: Gently detach the gels from the sides of the wells. Add growth medium containing the LPA1 antagonist at various concentrations, a positive control (e.g., TGF-β), and a vehicle control.
-
Contraction Measurement: Over 24-48 hours, the fibroblasts will contract the collagen gel. Capture images of the gels at regular intervals and measure the gel area using imaging software.
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Less contraction in the presence of the antagonist indicates an antifibrotic effect. The study by Decato et al. (2022) used this model to show that BMS-986020 potently inhibited LPA1-induced fibrogenesis.[11]
Diagrams
Caption: Simplified LPA1 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 9. research.unipd.it [research.unipd.it]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
optimizing BMS-962212 dosage for efficacy without bleeding
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of BMS-962212 for maximum antithrombotic efficacy while minimizing bleeding risk.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa).[1][2][3][4] By directly targeting FXIa, an enzyme in the intrinsic pathway of the coagulation cascade, this compound prevents the amplification of thrombin generation that leads to pathologic thrombus formation.[3] This targeted approach is designed to preserve normal hemostasis, thereby reducing the risk of bleeding compared to broader-spectrum anticoagulants.[3][5]
Q2: What is the key advantage of targeting FXIa for anticoagulation?
A2: Targeting FXIa offers a promising strategy for anticoagulation with a potentially wider therapeutic window. Evidence suggests that FXIa plays a more significant role in thrombosis than in hemostasis.[5] This means that inhibiting FXIa can effectively prevent blood clots without significantly impairing the body's ability to stop bleeding, a common and serious side effect of traditional anticoagulants.[3][5]
Q3: What preclinical evidence supports the safety of this compound regarding bleeding risk?
A3: In preclinical studies using a rabbit arteriovenous shunt model of thrombosis, intravenous administration of this compound significantly reduced thrombus weight.[1][2] Importantly, at doses that achieved 80% antithrombotic efficacy, this compound did not increase bleeding time, even when used in combination with aspirin.[1] This preclinical data was a strong indicator of the compound's potential for a favorable safety profile.
Q4: Has this compound been tested in humans, and what were the findings regarding bleeding?
A4: Yes, a first-in-human, randomized, placebo-controlled, double-blind study was conducted in healthy non-Japanese and Japanese subjects.[6][7] In this study, this compound was well-tolerated, and there were no signs of bleeding.[6][7] Adverse events reported were mild and included infusion site reactions, nausea, and headache.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Bleeding in Preclinical Models | Dose Miscalculation: The administered dose may be higher than intended. | Action: Double-check all calculations for dose preparation and administration. Ensure accurate conversion between units (e.g., mg/kg to mg/h). |
| Model Sensitivity: The specific animal model or surgical procedure may be particularly sensitive to anticoagulation. | Action: Review the literature for bleeding rates in the chosen model with other anticoagulants. Consider a pilot study with a lower dose range of this compound. | |
| Concomitant Medications: The animal may be receiving other medications that could affect hemostasis. | Action: Review all medications being administered. If possible, avoid concomitant use of agents known to affect platelet function or coagulation. | |
| Lack of Efficacy (No Antithrombotic Effect) | Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration. | Action: Refer to the dose-response data from preclinical and clinical studies. Consider a dose-escalation study to determine the optimal dose for your model. |
| Compound Stability: The this compound solution may have degraded. | Action: Prepare fresh solutions for each experiment. Follow recommended storage conditions for the compound. | |
| Pharmacokinetic Variability: There may be inter-animal variability in drug metabolism and clearance. | Action: Increase the sample size (n) in your experimental groups to account for biological variability. | |
| Inconsistent Pharmacodynamic (PD) Response (e.g., aPTT) | Timing of Blood Sampling: Blood samples for PD analysis may not be collected at the optimal time point. | Action: In preclinical models, the peak effect of intravenously administered this compound is observed shortly after administration.[1] In humans, the maximal effect on aPTT was seen within 1-2 hours of infusion.[2] Design your sampling schedule around the expected Cmax. |
| Assay Variability: The activated partial thromboplastin time (aPTT) assay can have inherent variability. | Action: Ensure consistent and validated laboratory procedures for aPTT measurement. Use appropriate controls and standards. |
Data from Clinical Trials
Table 1: Summary of Phase 1 Clinical Trial of this compound in Healthy Subjects
| Study Part | Infusion Duration | Dose Range (IV Infusion Rate) | Key Pharmacokinetic Findings (Mean Half-life) | Key Pharmacodynamic Findings (at highest dose) | Bleeding Events |
| Part A | 2 hours | 1.5 - 25 mg/h | 2.04 - 4.94 hours[6][7] | - | None reported[6][7] |
| Part B | 5 days | 1 - 20 mg/h | 6.22 - 8.65 hours[6][7] | 92% max mean change in aPTT, 90% max mean change in FXI:C[6][7] | None reported[6][7] |
FXI:C = Factor XI clotting activity
Experimental Protocols
Key Experiment: Rabbit Arteriovenous Shunt Thrombosis Model
-
Objective: To assess the antithrombotic efficacy of this compound.
-
Methodology:
-
Anesthetize New Zealand White rabbits.
-
Isolate a carotid artery and a jugular vein.
-
Create an extracorporeal shunt by connecting the artery and vein with a section of tubing containing a silk thread.
-
Administer this compound or vehicle control via intravenous infusion.
-
Allow blood to circulate through the shunt for a predefined period (e.g., 15-30 minutes).
-
Remove the silk thread and weigh the resulting thrombus.
-
Efficacy is determined by the reduction in thrombus weight in the this compound-treated group compared to the vehicle control group.
-
Key Experiment: Rabbit Cuticle Bleeding Time Model
-
Objective: To assess the effect of this compound on hemostasis.
-
Methodology:
-
Anesthetize the rabbit.
-
Make a standardized incision in the cuticle of a toenail.
-
Gently blot the incision with filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops.
-
The bleeding time is the total time from the incision until the cessation of bleeding.
-
This is performed before and after the administration of this compound to determine any change in bleeding time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: BMS-962212 and aPTT Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-962212 and experiencing variability in activated partial thromboplastin time (aPTT) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
A1: this compound is a direct, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa)[1]. By inhibiting FXIa, a key enzyme in the intrinsic coagulation pathway, this compound interferes with the amplification of thrombin generation[2]. The aPTT assay is a performance indicator of the intrinsic and common pathways of coagulation[3]. Therefore, this compound causes a dose-dependent prolongation of the aPTT[2][4].
Q2: What is the expected change in aPTT with this compound?
A2: In a first-in-human study, this compound demonstrated a clear dose-dependent increase in aPTT. For instance, at the end of a 2-hour intravenous infusion, the mean increase in aPTT from baseline ranged from 35% to 94% for doses of 1.5 mg/h to 25 mg/h, respectively[2]. The maximum mean aPTT change from baseline was observed to be around 92% at a dose of 20 mg/h in a 5-day infusion study[4].
Q3: Can different aPTT reagents give different results with this compound?
A3: Yes, it is highly likely. The composition of aPTT reagents, specifically the type of activator (e.g., silica, ellagic acid, kaolin) and the source and composition of phospholipids, can significantly influence the responsiveness of the assay to anticoagulants, including direct FXIa inhibitors[5]. Studies with other FXIa inhibitors have shown that the sensitivity to the drug's anticoagulant effect varies between different commercial aPTT reagents[5]. Therefore, it is crucial to use a consistent aPTT reagent and methodology throughout a study.
Q4: Does this compound affect the Prothrombin Time (PT)?
A4: Preclinical studies in rabbits have shown that this compound prolongs aPTT without affecting the PT[6]. This is expected, as the PT assay primarily evaluates the extrinsic and common pathways of coagulation, and Factor XIa is part of the intrinsic pathway.
Troubleshooting Guide for aPTT Variability
Issue 1: High variability in aPTT results between replicate samples.
| Potential Cause | Troubleshooting Action |
| Inadequate mixing of sample with reagent | Ensure thorough but gentle mixing of the plasma sample with the aPTT reagent before initiating the clotting reaction. Follow the reagent manufacturer's instructions for mixing. |
| Temperature fluctuations | Maintain a constant temperature of 37°C for all reagents and samples during incubation and measurement. Use a calibrated water bath or coagulometer heating block. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent volumes of plasma, reagents, and calcium chloride. |
| Reagent instability | Ensure aPTT reagents are properly reconstituted, stored, and used within their stability limits. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent aPTT results across different experimental days.
| Potential Cause | Troubleshooting Action |
| Different lots of aPTT reagents | Use the same lot of aPTT reagent for the entire study. If a new lot must be used, perform a validation study to compare its performance with the previous lot. |
| Variation in plasma samples | If using pooled plasma, ensure it is from a consistent source and has been stored properly in aliquots to avoid degradation. If using fresh plasma, be aware of potential donor-to-donor variability. |
| Instrument calibration | Perform daily quality control checks on the coagulometer using control plasmas with known clotting times to ensure the instrument is functioning correctly. |
| Pre-analytical variables | Standardize all pre-analytical steps, including blood collection, centrifugation, plasma separation, and storage, as these can significantly impact coagulation test results. |
Issue 3: aPTT results are shorter or longer than expected based on the this compound concentration.
| Potential Cause | Troubleshooting Action |
| Incorrect concentration of this compound | Verify the stock solution concentration and the dilution scheme for preparing working solutions of this compound. |
| Reagent sensitivity | The aPTT reagent being used may have low sensitivity to FXIa inhibitors. Consider testing different aPTT reagents to find one with a more robust response. Reagents with ellagic acid or kaolin as activators have shown good sensitivity to other FXIa inhibitors[5]. |
| Plasma matrix effects | Components in the plasma (e.g., high levels of other coagulation factors) could be interfering with the assay. If possible, test this compound in factor-deficient plasma to isolate its effect on the intrinsic pathway. |
| Pre-analytical sample issues | Refer to the detailed "Pre-analytical Variables" section in the experimental protocols below. Common issues include improper blood collection (e.g., incorrect blood-to-anticoagulant ratio), hemolysis, or prolonged storage of plasma. |
Data Presentation
Table 1: Dose-Dependent Increase in aPTT with this compound (2-hour IV infusion)
| This compound Dose (mg/h) | Mean Increase in aPTT from Baseline (%) |
| Placebo | 1.4 |
| 1.5 | 35 |
| 4 | 51 |
| 10 | 81 |
| 25 | 94 |
Data from the first-in-human study of this compound[2].
Experimental Protocols
Detailed Methodology for In Vitro aPTT Assay with this compound
This protocol provides a general framework for assessing the in vitro anticoagulant activity of this compound using the aPTT assay.
1. Materials:
-
This compound stock solution of known concentration.
-
Pooled normal human plasma (citrated).
-
aPTT reagent (e.g., containing silica, ellagic acid, or kaolin as an activator).
-
25 mM Calcium Chloride (CaCl2) solution.
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Calibrated pipettes and tips.
-
Test tubes or cuvettes suitable for the coagulometer.
2. Preparation of Reagents and Samples:
-
Prepare a series of dilutions of this compound in the same solvent used for the stock solution to achieve the desired final concentrations in plasma.
-
Thaw the pooled normal human plasma at 37°C.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
3. Assay Procedure:
-
Pipette 90 µL of pooled normal human plasma into a test tube or cuvette.
-
Add 10 µL of the this compound dilution or vehicle control to the plasma.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.
-
Incubate for the activation time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed 25 mM CaCl2 solution to the mixture and simultaneously start the timer.
-
Record the time in seconds for the formation of a fibrin clot. This is the aPTT.
4. Data Analysis:
-
Perform each measurement in duplicate or triplicate.
-
Calculate the mean aPTT for each concentration of this compound.
-
Plot the aPTT (in seconds) or the aPTT ratio (aPTT with inhibitor / aPTT with vehicle) against the concentration of this compound.
5. Important Considerations for Pre-analytical Variables:
-
Blood Collection: Use a proper blood-to-anticoagulant ratio (9:1) in 3.2% sodium citrate tubes. Underfilling or overfilling the tube can lead to erroneous results.
-
Sample Processing: Centrifuge blood samples promptly to obtain platelet-poor plasma (PPP).
-
Hemolysis: Avoid hemolyzed samples, as they can shorten the aPTT.
-
Storage: Test fresh plasma within 4 hours of collection. If longer storage is needed, freeze the plasma at -80°C and thaw rapidly at 37°C before use. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: The coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways. This compound specifically inhibits Factor XIa in the intrinsic pathway.
Caption: A standardized workflow for performing an in vitro aPTT assay with this compound.
Caption: A logical workflow for troubleshooting variability in aPTT results when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Assessment of APTT Reagents for Evaluating Anticoagulant Sensitivity of Fucosylated Glycosaminoglycans (FGs) Derived from Sea Cucumbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
managing BMS-962212 precipitation in stock solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and management of BMS-962212 stock solutions. Our goal is to help researchers, scientists, and drug development professionals avoid common pitfalls and ensure the stability and efficacy of their experimental compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur, particularly after freeze-thaw cycles or during prolonged storage. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to agitate the solution until the precipitate has fully dissolved.[1] To prevent this from happening in the future, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
Q2: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The dramatic change in solvent polarity can cause the compound to crash out of solution. To prevent this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous medium.[3] Most cell cultures can tolerate a final DMSO concentration of up to 0.1%.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
For in vivo studies, the use of co-solvents is often necessary to maintain solubility upon dilution. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][4]
Q3: I've followed the protocol to redissolve the precipitate, but some particles remain. Can I still use the solution?
A3: It is not recommended to use a solution with visible particulate matter. The presence of undissolved compound means the actual concentration of your solution is unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results. Furthermore, introducing particulate matter into cell cultures or in vivo models can lead to adverse effects. If you cannot fully redissolve the compound using gentle warming and sonication, it is best to prepare a fresh stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL.[2][4] When preparing your stock, it is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can impact the solubility of the compound.[4]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in powder form or dissolved in a solvent.
-
Powder:
-
In Solvent (DMSO):
Q3: How should I handle DMSO as a solvent to ensure the stability of my this compound stock solution?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] To maintain its quality and ensure the stability of your stock solution, it is best to:
-
Store DMSO in an airtight, glass container in a cool, dark, and dry place.[7][8][9]
-
Use a fresh, anhydrous grade of DMSO for preparing your stock solution.[4]
-
Minimize the exposure of the DMSO stock bottle to air.[7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a direct, reversible, and selective inhibitor of Factor XIa (FXIa).[1][2][4][10][11] FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade, which is involved in the amplification of thrombin generation.[10][12][13][14] By inhibiting FXIa, this compound can prevent pathologic thrombus formation.[10]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
|---|
| DMSO | ~250 mg/mL | ~379.32 mM | May require sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[2][4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (DMSO) | -80°C | 6 months[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.659 mg of this compound (Molecular Weight: 659.07 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Gently vortex the solution. If necessary, warm the tube to 37°C and sonicate until the compound is fully dissolved.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][4] This will prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol is an example of how to prepare a working solution with co-solvents to improve solubility in an aqueous environment.
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
Add Co-solvents: In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:[2][4]
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
-
Add Saline: Add 45% saline to the mixture to reach the final desired volume.[2][4]
-
Final Concentration: This will result in a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[2][4] It is recommended to prepare this working solution fresh on the day of use.[4]
Visualizations
Caption: Role of this compound in the coagulation cascade.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting workflow for precipitated this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 6. quora.com [quora.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. dmsostore.com [dmsostore.com]
- 9. dmsostore.com [dmsostore.com]
- 10. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: BMS-962212 Handling and Adsorption Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of BMS-962212 to laboratory ware. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is an off-white to light yellow solid powder.[1] Understanding its physicochemical properties is crucial for proper handling and minimizing adsorption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H28CLFN8O5 | [1][2] |
| Molecular Weight | 659.07 g/mol | [1][3] |
| LogP | 0.9 | [1] |
| Appearance | Off-white to light yellow solid powder | [1][3] |
| Solubility in DMSO | ~250 mg/mL (~379.32 mM) | [1][3][4] |
Q2: My experimental results with this compound are inconsistent. Could adsorption to labware be a factor?
A2: Yes, inconsistent results, particularly lower than expected concentrations, can be a sign of compound adsorption to labware. This is a common issue with small molecules, especially in low-concentration solutions. Adsorption is primarily driven by hydrophobic and ionic interactions between the compound and the surface of the labware.[5][6]
Q3: What types of labware are most prone to adsorbing this compound?
A3: Standard polystyrene and polypropylene plastics are commonly used in labs and can be susceptible to adsorption of hydrophobic compounds.[6][7] While the LogP of this compound (0.9) suggests it is not extremely hydrophobic, its complex structure could still lead to interactions with plastic surfaces. Glassware can also adsorb compounds, though the mechanisms may differ.
Troubleshooting Guide
Issue: Low or variable recovery of this compound in aqueous solutions.
This troubleshooting guide will walk you through a systematic approach to identify and mitigate the potential causes of this compound loss due to adsorption.
Caption: Troubleshooting workflow for inconsistent this compound concentrations.
Step 1: Ensure Complete Dissolution
Before assuming adsorption, confirm that this compound is fully dissolved in your working solution.
-
Recommendation: this compound is highly soluble in DMSO.[1][3][4] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. For in vivo formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD are often used to improve aqueous solubility.[1][3]
-
Verification: Visually inspect the solution for any particulates. If you have the necessary equipment, dynamic light scattering can be used to check for aggregates.
Step 2: Evaluate and Select Appropriate Labware
The type of labware can significantly impact compound adsorption.
-
Recommendation: If you are using standard polystyrene or polypropylene tubes or plates, consider switching to low-binding microplates or tubes. These are often surface-treated to be more hydrophilic and reduce hydrophobic interactions.[5][6] Polypropylene is often superior to polystyrene for reducing peptide and small molecule adsorption.[7]
-
Experiment: Perform a simple recovery experiment by preparing a known concentration of this compound in your experimental buffer in different types of tubes (e.g., standard polypropylene, low-binding polypropylene, and glass) and measure the concentration in the supernatant over time.
Step 3: Modify Solvent Conditions
Adding certain reagents to your buffer can help to reduce non-specific binding.
-
Recommendation:
-
Surfactants: The use of non-ionic surfactants like Tween-80 in formulations for this compound suggests that it can help maintain solubility and reduce adsorption.[1] Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your buffers.
-
Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL can block non-specific binding sites on the labware. However, this may not be suitable for all experimental designs.
-
-
Caution: Ensure that any solvent additives are compatible with your downstream assays.
Step 4: Pre-treat Labware
Coating the labware surface can prevent the compound from interacting with the plastic.
-
Recommendation:
-
Self-Coating: Incubate the labware with a solution of a blocking agent like BSA or a concentrated solution of your unlabeled compound of interest before adding your experimental solution.
-
Silanization: For glassware, silanization can create a more inert surface. However, some studies have shown that siliconizing can actually decrease the recovery of certain peptides, so this should be tested for your specific application.[7]
-
Experimental Protocols
Protocol 1: Comparative Recovery of this compound from Different Labware
This protocol is designed to determine the extent of this compound adsorption to various labware materials.
Caption: Workflow for the comparative recovery experiment.
Materials:
-
This compound
-
DMSO
-
Experimental Buffer (e.g., PBS)
-
Labware to be tested (e.g., polypropylene tubes, polystyrene tubes, low-binding tubes, glass vials)
-
HPLC-UV system
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound in your experimental buffer.
-
Aliquot 1 mL of the working solution into triplicate tubes of each labware type being tested.
-
Prepare a "time zero" sample by immediately taking an aliquot from the working solution for HPLC analysis.
-
Incubate the tubes at room temperature for a defined period (e.g., 4 hours).
-
After incubation, carefully collect the supernatant from each tube.
-
Analyze the concentration of this compound in each sample by a validated HPLC-UV method.
-
Calculate the percent recovery for each labware type relative to the "time zero" sample.
Table 2: Example Data for Comparative Recovery Experiment
| Labware Type | Initial Concentration (µM) | Concentration after 4h (µM) | Percent Recovery (%) |
| Polypropylene | 10 | 7.5 | 75 |
| Polystyrene | 10 | 6.2 | 62 |
| Low-Binding Polypropylene | 10 | 9.8 | 98 |
| Borosilicate Glass | 10 | 9.1 | 91 |
Protocol 2: Labware Pre-treatment with BSA
This protocol describes a method for pre-treating labware with Bovine Serum Albumin to minimize non-specific adsorption.
-
Prepare a 1 mg/mL solution of BSA in your experimental buffer.
-
Add the BSA solution to the labware (e.g., microplate wells, tubes) ensuring the entire surface that will be in contact with your compound solution is covered.
-
Incubate for at least 1 hour at room temperature.
-
Aspirate the BSA solution.
-
Wash the labware 2-3 times with the experimental buffer.
-
The labware is now ready for use. Note: Do not let the surface dry out before adding your compound solution.
References
- 1. This compound | inhibitor/agonist | CAS 1430114-34-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1430114-34-3 | Factor Xa | MOLNOVA [molnova.com]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected pharmacodynamic effects of BMS-962212
Welcome to the technical support center for BMS-962212. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting pharmacodynamic effects and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa).[1][2][3] FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade by activating Factor IX.[4] By inhibiting FXIa, this compound blocks the amplification of thrombin generation, which is central to pathologic thrombus formation.[2][4][5]
Q2: What are the expected in vitro and ex vivo pharmacodynamic effects of this compound?
A2: The primary expected pharmacodynamic effects are potent and exposure-dependent anticoagulation, measured by:
-
Prolongation of Activated Partial Thromboplastin Time (aPTT): this compound causes a concentration-dependent increase in aPTT.[1][3][6]
-
Inhibition of Factor XI Clotting Activity (FXI:C): It directly reduces the functional activity of FXI in clotting assays.[1][7]
-
No significant effect on Prothrombin Time (PT): As it targets the intrinsic pathway, this compound is not expected to alter PT, which primarily measures the extrinsic and common pathways.[2][3][6]
Q3: What is the anticipated impact of this compound on hemostasis and bleeding risk in preclinical models?
A3: A key characteristic of targeting FXIa is the potential to separate antithrombotic efficacy from bleeding risk.[2][4] In preclinical studies, this compound has been shown to be effective in preventing thrombosis in rabbit and non-human primate models with minimal impact on hemostasis.[2][3][6] Specifically, it has demonstrated robust antithrombotic activity without significantly increasing bleeding time, even when administered with aspirin.[2][3][6]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is designed for parenteral (intravenous) use.[2][4] It exhibits a fast onset of action and rapid elimination.[1][3][7] In human studies, the mean half-life ranged from approximately 2 to 9 hours, depending on the duration of the infusion.[7][8][9] This profile is suitable for acute care settings where rapid onset and offset of anticoagulation are desirable.[7]
Interpreting Pharmacodynamic Data
The following tables summarize quantitative data from key preclinical and clinical studies to help you benchmark your experimental results.
Table 1: Pharmacodynamic Effects of this compound in Healthy Human Subjects (5-Day IV Infusion) [7][8][9]
| Infusion Rate (mg/h) | Maximum Mean aPTT Change from Baseline (%) | Maximum Mean FXI:C Change from Baseline (%) |
| 1 | N/A | N/A |
| 3 | N/A | N/A |
| 9 | N/A | N/A |
| 20 | 92% | 90% |
Data derived from the first-in-human study. "N/A" indicates data not specified in the provided search results.
Table 2: Antithrombotic and Hemostatic Effects of this compound in a Non-Human Primate Model of Arterial Thrombosis [6]
| Treatment Group (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Kidney Bleeding Time (KBT) vs. Vehicle | aPTT Increase (Fold Change) | PT Increase (Fold Change) |
| Vehicle | 0% | 124 ± 12 sec | 1.1 ± 0.1 | 1.01 ± 0.01 |
| This compound (0.5 + 1.4 mg/kg + mg/kg/h) | 35 ± 9% | 99 ± 12 sec | 2.4 ± 0.1 | 1.01 ± 0.01 |
| This compound (2 + 5.6 mg/kg + mg/kg/h) | 74 ± 5% | 143 ± 18 sec | 2.9 ± 0.1 | 1.01 ± 0.01 |
| Clopidogrel (Clinical Dose) | 49 ± 6% | 756 ± 44 sec (7.4-fold increase) | N/A | N/A |
*P<0.05 vs. vehicle. "N/A" indicates data not applicable or not reported.
Visualized Pathways and Workflows
Caption: Intrinsic coagulation cascade and the inhibitory target of this compound.
Caption: Preclinical workflow for evaluating this compound antithrombotic efficacy.
Troubleshooting Guide
This guide addresses unexpected results or discrepancies you may encounter during your experiments.
Q5: I am not observing the expected aPTT prolongation with this compound. What are the possible causes?
A5: If aPTT results are lower than expected, consider the following factors:
-
Compound Integrity: this compound is provided for research use and has specific storage requirements (-80°C for 6 months, -20°C for 1 month).[1] Ensure the compound has not degraded due to improper storage or handling. Prepare fresh solutions as per the recommended protocol.[1]
-
Assay Reagents: The performance of aPTT assays can be highly dependent on the reagent used (e.g., the type of activator). Different reagents have varying sensitivity to the inhibition of intrinsic pathway factors. Verify that your aPTT reagent is sensitive to FXI inhibition.
-
Plasma Quality: Ensure the plasma used for the assay was properly prepared (e.g., platelet-poor plasma) and has not been activated during collection or storage.
-
Dosing/Concentration Error: Double-check all calculations for dosing solutions or concentrations used in in vitro assays. Ensure accurate and complete administration in in vivo models.
Q6: My experiment shows that this compound is affecting Prothrombin Time (PT). Is this expected?
A6: No, this is an unexpected finding. This compound is a highly selective inhibitor of FXIa and should not directly impact PT.[2][3][6] If you observe a significant change in PT, investigate these possibilities:
-
Supraphysiological Concentrations: At extremely high concentrations, off-target effects, while not documented, cannot be entirely ruled out. Review your dosing to ensure it is within a pharmacologically relevant range.
-
Confounding Variables: In in vivo experiments, other physiological changes in the animal model could potentially influence the extrinsic pathway. Review the overall health and status of the animals.
-
Assay Interference: It is possible, though unlikely, that the compound interferes with the PT assay components at very high concentrations. Run a concentration-response curve to see if the effect is dose-dependent and occurs at concentrations far exceeding the FXIa Ki.
Q7: I am observing a significant bleeding signal in my animal model, which contradicts the reported safety profile. Why might this be happening?
A7: The compelling rationale for developing FXIa inhibitors is their potential to limit bleeding.[4][7] If you observe bleeding, it warrants a careful investigation:
-
Model-Specific Sensitivity: The provoked bleeding model used is critical. The cuticle and kidney bleeding time models used in published rabbit and primate studies showed minimal impact.[3][6] Your model may be more sensitive or may not be appropriate for assessing the hemostatic safety of an FXI-pathway inhibitor.
-
Concomitant Medications: Ensure that no other administered substances (e.g., anesthetics, other drugs) are interfering with hemostasis.
-
Surgical Trauma: Excessive surgical trauma during animal preparation can create a hemostatic challenge that is too severe and may not accurately reflect the intended clinical scenario.
-
Overdosing: Verify that the dose administered is correct. An extreme overdose could potentially overwhelm the coagulation system, although this is speculative.
Caption: Troubleshooting flowchart for unexpected this compound PD effects.
Experimental Protocols
Protocol 1: Ex Vivo Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Collection: Collect whole blood from the animal model into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: Centrifuge the blood sample to prepare platelet-poor plasma.
-
Assay Procedure: a. Pre-warm the plasma sample and aPTT reagent to 37°C. b. Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids) and incubate. c. Add calcium chloride (CaCl2) to initiate coagulation. d. Measure the time until clot formation using a coagulometer.
-
Data Analysis: Compare the clotting time of samples from this compound-treated animals to those from vehicle-treated animals.
Protocol 2: In Vivo Arterial Thrombosis Model (Non-Human Primate) [6]
-
Animal Preparation: Anesthetize the monkey and surgically expose a carotid artery.
-
Drug Administration: Administer an intravenous bolus dose of this compound or vehicle, followed by a continuous infusion.[6]
-
Thrombosis Induction: Induce thrombosis by applying a controlled electrical current to the exterior of the arterial wall.[6]
-
Monitoring: During the experiment, monitor hemostasis using a provoked bleeding model (e.g., kidney bleeding time) and collect blood for ex vivo coagulation assays.[6]
-
Analysis: Calculate the percent reduction in thrombus weight in the this compound group compared to the vehicle group.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of this compound a highly potent, selective inhibitor of coagulation FXIa [morressier.com]
- 6. ahajournals.org [ahajournals.org]
- 7. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of this compound, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of BMS-962212 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of BMS-962212 in plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Suboptimal Liquid-Liquid Extraction (LLE): Incorrect solvent, pH, or mixing technique. | - Optimize Extraction Solvent: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to ensure efficient partitioning of this compound. - Adjust pH: Since this compound is a complex molecule, its extraction efficiency can be pH-dependent. Experiment with adjusting the plasma sample pH prior to extraction to neutralize the molecule and improve its solubility in the organic phase. - Improve Mixing: Ensure thorough but gentle mixing to prevent emulsion formation. Vortexing at a moderate speed is generally recommended. |
| Analyte Degradation: this compound may be unstable under certain conditions. | - Control Temperature: Keep plasma samples on ice during processing and store them at -80°C for long-term stability.[1] - Assess pH Stability: Investigate the stability of this compound at different pH values to determine the optimal conditions for sample handling and storage. | |
| High Variability in Results (Poor Precision) | Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of this compound. | - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components, particularly phospholipids. - Enhance Sample Cleanup: Incorporate a phospholipid removal step or explore solid-phase extraction (SPE) as an alternative to LLE for cleaner extracts. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ionization. |
| Inconsistent Sample Preparation: Variations in extraction procedure between samples. | - Standardize Workflow: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automation can help minimize variability. | |
| Poor Peak Shape (Tailing, Splitting) | Chromatographic Issues: Column degradation, inappropriate mobile phase, or injection of a sample in a solvent stronger than the mobile phase. | - Column Maintenance: Use a guard column and regularly flush the analytical column. Replace the column if performance degrades. - Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte and that the organic content is optimized for good peak shape. - Solvent Matching: If possible, the final extraction solvent should be similar in strength to the initial mobile phase. If not, consider a solvent evaporation and reconstitution step. |
| No or Low Signal in Mass Spectrometer | Ionization Issues: Inefficient ionization of the this compound molecule. | - Optimize Ion Source Parameters: Systematically tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound. - Evaluate Different Ionization Modes: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) could be tested if ESI proves inefficient for this compound. |
| Analyte Instability in Autosampler: Degradation of the analyte in the processed sample while waiting for injection. | - Control Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. - Assess Benchtop Stability: Evaluate the stability of the extracted samples at the autosampler temperature over the expected run time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for this compound in plasma?
A validated method for the bioanalysis of this compound in plasma utilizes a liquid-liquid extraction (LLE) procedure.[2] However, depending on the performance of the assay, other techniques like solid-phase extraction (SPE) could be explored to achieve a cleaner sample extract and mitigate matrix effects.
Q2: What are the key validation parameters for a bioanalytical method for this compound?
A validated method for this compound has demonstrated an analytical range of 0.1–100 ng/mL.[2] Key validation parameters to assess include:
-
Accuracy: The overall accuracy for quality control samples showed a relative standard deviation (%Dev) of ≤3.7%.[2]
-
Precision: Between-run and within-run precision were reported to be ≤4.2% and ≤7.0%, respectively.[2]
-
Linearity: A linear fit with x⁻² weighting was used for the standard curve.[2]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: To ensure that the plasma matrix does not interfere with the quantification.
-
Stability: Assessment of analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Q3: How can I minimize matrix effects in my assay?
Matrix effects, primarily from phospholipids in plasma, can cause ion suppression or enhancement, leading to inaccurate results. To minimize these effects:
-
Optimize your chromatographic method to separate this compound from the phospholipid elution region.
-
Improve your sample cleanup procedure. While LLE is a good starting point, techniques like phospholipid removal plates or specific SPE cartridges can provide a cleaner extract.
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects.
Q4: What are the known stability characteristics of this compound in plasma?
Preclinical studies indicate that the disposition of this compound is an active process, and its elimination occurs through both biliary and urinary excretion.[2] While specific degradation pathways in plasma are not detailed in the provided search results, it is crucial to perform stability assessments. For many small molecules, degradation can be influenced by temperature and pH.[1][3] It is recommended to store plasma samples at -80°C and to evaluate the stability of this compound under conditions that mimic the entire analytical process, from sample collection to injection into the LC-MS/MS system.
Q5: Are there any known metabolites of this compound that I should be aware of?
The available literature from the search results does not specify any interfering metabolites of this compound. However, as with any drug development program, it is important to investigate the metabolic profile of the compound. If significant metabolites are identified, their potential to interfere with the bioanalysis of the parent drug should be assessed. This can be done by evaluating the selectivity of the method using plasma samples from subjects who have been administered the drug.
Experimental Protocols
Validated LC-MS/MS Method for this compound in Plasma
This protocol is based on a published first-in-human study.[2]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot an appropriate volume of human plasma sample.
-
Add an internal standard solution.
-
Perform LLE using a suitable organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. Liquid Chromatography (LC)
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytical Range | 0.1–100 ng/mL | [2] |
| Standard Curve Fit | Linear, weighted (x⁻²) | [2] |
| Overall Accuracy (%Dev) | ≤3.7% | [2] |
| Between-Run Precision (%RSD) | ≤4.2% | [2] |
| Within-Run Precision (%RSD) | ≤7.0% | [2] |
Visualizations
Caption: General workflow for the bioanalysis of this compound in plasma.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of BMS-962212 and Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of BMS-962212, a novel factor XIa (FXIa) inhibitor, and the established anticoagulant, heparin. The information is compiled from preclinical studies to offer an objective overview of their respective antithrombotic and hemostatic profiles.
Mechanism of Action: A Tale of Two Pathways
This compound and heparin achieve their anticoagulant effects by targeting different components of the coagulation cascade.
-
This compound is a direct, reversible, and selective inhibitor of Factor XIa.[1] By targeting FXIa, it effectively dampens the amplification of the intrinsic coagulation pathway, a key driver of thrombosis, with potentially less impact on hemostasis.[2][3]
-
Heparin , a sulfated polysaccharide, exerts its effect primarily by binding to antithrombin (AT).[4] This binding potentiates the inactivation of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4][5] This broad-spectrum activity, while effective, can also lead to a higher risk of bleeding.
Diagram: Signaling Pathways
Caption: Mechanisms of action for this compound and Heparin.
In Vivo Efficacy: Quantitative Data Summary
The following table summarizes the antithrombotic efficacy and bleeding risk of this compound and heparin from various preclinical in vivo studies. It is important to note that these data are not from a single head-to-head study and experimental conditions may vary.
| Drug | Animal Model | Species | Dosing Regimen | Thrombus Weight Reduction (%) | Bleeding Time Increase | aPTT Increase (fold) |
| This compound | Arterial Thrombosis (Electrical Stimulation) | Monkey | 0.5 + 1.4 mg/kg + mg/kg/h (IV) | 35 ± 9 | No significant increase | 2.4 ± 0.1 |
| 2 + 5.6 mg/kg + mg/kg/h (IV) | 74 ± 5 | No significant increase | 2.9 ± 0.1 | |||
| Milvexian (FXIa inhibitor) | Arteriovenous Shunt | Rabbit | 0.25 + 0.17 mg/kg + mg/kg/h (IV) | 34.3 ± 7.9 | Not Reported | 1.54 |
| 1.0 + 0.67 mg/kg + mg/kg/h (IV) | 51.6 ± 6.8 | Not Reported | 2.23 | |||
| 4.0 + 2.68 mg/kg + mg/kg/h (IV) | 66.9 ± 4.8 | Not Reported | 3.12 | |||
| Unfractionated Heparin | Venous Stasis Thrombosis | Rabbit | 55 U/kg/h (IV) | 91 (Normalized clot weight of 9 ± 4%) | Not Reported | Not Reported |
| 100 U/kg/h (IV) | 94 (Normalized clot weight of 6 ± 2%) | Not Reported | Not Reported | |||
| Venous Thrombosis | Rabbit | 0.12 U/kg/min (IV) | IC50 | Modest | Dose-dependent (1.3 to >4.2) |
Data for Milvexian, a structurally related FXIa inhibitor, is included to provide additional context in a rabbit model.
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is commonly used to evaluate the efficacy of antithrombotic agents in a setting that mimics venous thrombosis.
Diagram: Experimental Workflow for Rabbit AV Shunt Model
Caption: Workflow for the rabbit arteriovenous shunt thrombosis model.
Methodology:
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The carotid artery and jugular vein are surgically isolated.
-
Shunt Placement: An extracorporeal arteriovenous shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the contralateral jugular vein.
-
Drug Administration: A bolus dose of the test compound (this compound, heparin, or vehicle) is administered intravenously, followed by a continuous infusion to maintain steady-state plasma concentrations.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a predefined period (e.g., 40 minutes), allowing for thrombus formation on the thrombogenic surface.
-
Efficacy Endpoint: At the end of the circulation period, the shunt is removed, and the formed thrombus is carefully extracted and weighed. The percentage of thrombus inhibition is calculated relative to the vehicle-treated control group.
-
Pharmacodynamic and Safety Endpoints: Blood samples are collected to measure ex vivo clotting times, such as the activated partial thromboplastin time (aPTT). Bleeding time can be assessed using a separate model, such as a cuticle bleeding time assay.
Monkey Arterial Thrombosis Model (Electrical Stimulation)
This model is employed to assess antithrombotic efficacy in an arterial setting, which is relevant for conditions like stroke and myocardial infarction.
Methodology:
-
Animal Preparation: Anesthetized monkeys are used. The carotid artery is surgically exposed.
-
Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound or a comparator is administered as an intravenous bolus followed by a continuous infusion.
-
Efficacy Endpoint: After a set duration, the arterial segment is isolated, and the formed thrombus is excised and weighed.
-
Safety Endpoint: Hemostasis is assessed using a provoked bleeding time model, such as the kidney bleeding time (KBT).[6]
Conclusion
Preclinical in vivo data suggests that this compound is a potent antithrombotic agent. The available, though indirect, comparative data indicates that FXIa inhibition with compounds like this compound may offer a wider therapeutic window than heparin, potentially achieving significant antithrombotic efficacy with a reduced impact on hemostasis. This profile suggests that FXIa inhibitors could represent a safer class of anticoagulants. However, direct comparative clinical trials are necessary to definitively establish the relative efficacy and safety of this compound and heparin in human patients.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence [frontiersin.org]
- 4. The activity of unfractionated heparin and low molecular weight heparins in rabbit plasma--the need for using absolute anti-factor Xa and antithrombin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antithrombotic activity of recombinant tick anticoagulant peptide and heparin in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro And In Vivo Characterization Of A Reversible Synthetic Heparin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of FXIa Inhibitors: BMS-962212 vs. Milvexian
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on developing agents that can effectively prevent thrombosis without increasing the risk of bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target. By inhibiting FXIa, it is hypothesized that the amplification of thrombin generation, crucial for pathological thrombus formation, can be attenuated while preserving essential hemostasis. This review provides a detailed comparison of two small molecule FXIa inhibitors that have been in clinical development: BMS-962212, a parenteral agent, and milvexian, an oral drug.
Executive Summary
This compound and milvexian are both potent and selective inhibitors of FXIa. Preclinical studies have demonstrated their efficacy in preventing thrombosis in various animal models with a favorable safety profile regarding bleeding time. This compound, administered intravenously, has shown rapid onset and offset of action in a Phase 1 clinical trial in healthy volunteers. Milvexian, an oral agent, has undergone more extensive clinical investigation, including Phase 2 trials for the prevention of venous thromboembolism after total knee replacement and for secondary stroke prevention. While showing promise in early trials, the development of milvexian has faced a setback with the recent discontinuation of a Phase 3 trial in acute coronary syndrome. This guide provides a comprehensive analysis of the available data to aid researchers in understanding the comparative profiles of these two FXIa inhibitors.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
Both this compound and milvexian are direct, reversible inhibitors of the active site of FXIa.[1][2] Factor XIa plays a critical role in the coagulation cascade by activating Factor IX, which in turn leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][4][5] By blocking FXIa, these inhibitors interrupt this amplification loop of thrombin production.[6] The intrinsic pathway, where FXIa is a key component, is thought to be more critical for the growth and stabilization of a thrombus rather than the initial hemostatic response to vessel injury, which is primarily driven by the extrinsic (tissue factor) pathway.[7] This differential role provides the scientific rationale for the development of FXIa inhibitors as a potentially safer class of anticoagulants.
Physicochemical and In Vitro Pharmacology
A direct comparison of the in vitro inhibitory profiles of this compound and milvexian highlights their high affinity and selectivity for FXIa.
| Parameter | This compound | Milvexian |
| Target | Factor XIa | Factor XIa |
| Mechanism | Reversible, direct inhibitor | Reversible, direct inhibitor |
| FXIa Kᵢ (human) | 0.7 nM[8] | 0.11 nM[2] |
| FXIa Kᵢ (rabbit) | Not Reported | 0.38 nM[2] |
| Selectivity | ||
| vs. Plasma Kallikrein (Kᵢ) | 0.31 µM[9] | 44 nM[2] |
| vs. Chymotrypsin (Kᵢ) | 11 µM[9] | 35 nM[2] |
| vs. Thrombin (Kᵢ) | >100-fold selectivity | >5000-fold selectivity (human)[2] |
| vs. Factor Xa (Kᵢ) | >100-fold selectivity | >18,000 nM (rabbit)[2] |
Preclinical Efficacy and Safety
Both compounds have demonstrated antithrombotic efficacy in preclinical models of thrombosis with a favorable bleeding profile.
Preclinical Efficacy
| Model | Species | Drug | Key Findings |
| Arteriovenous (AV) Shunt | Rabbit | This compound | Significantly reduced thrombus weight.[9] |
| Electrolytic-induced Carotid Arterial Thrombosis | Rabbit | Milvexian | Demonstrated robust efficacy in prevention and treatment of arterial thrombosis.[2] |
| FeCl₃-induced Carotid Artery Thrombosis | Rat | Not Reported for either drug in provided search results. | This is a common model for evaluating antithrombotic agents.[5] |
Preclinical Safety
| Model | Species | Drug | Key Findings |
| Cuticle Bleeding Time | Rabbit | This compound | Did not increase bleeding time, alone or in combination with aspirin.[9] |
| Cuticle Bleeding Time | Rabbit | Milvexian | Limited impact on hemostasis, even when combined with aspirin.[2] |
Clinical Development and Pharmacokinetics
The clinical development pathways for this compound and milvexian have differed significantly, with milvexian having undergone more extensive investigation.
This compound
A Phase 1, randomized, placebo-controlled, double-blind, ascending-dose study was conducted in healthy non-Japanese and Japanese subjects.[10][11]
| Parameter | 2-hour IV Infusion (Part A) | 5-day IV Infusion (Part B) |
| Doses | 1.5, 4, 10, 25 mg/h | 1, 3, 9, 20 mg/h |
| Half-life (t½) | 2.04 - 4.94 h | 6.22 - 8.65 h |
| Pharmacodynamics | Dose-proportional.[10] | Dose-proportional.[10] |
| aPTT Prolongation | Exposure-dependent increase.[10] | Max mean change from baseline at 20 mg/h was 92%.[10] |
| FXI Clotting Activity | Exposure-dependent decrease.[10] | Max mean change from baseline at 20 mg/h was 90%.[10] |
| Safety | Well tolerated, no signs of bleeding, mild adverse events.[10] | Well tolerated, no signs of bleeding, mild adverse events.[10] |
There is no publicly available information on the progression of this compound to Phase 2 or 3 clinical trials.
Milvexian
Milvexian has been evaluated in a comprehensive clinical program, including Phase 2 and 3 trials.
Phase 2 AXIOMATIC-TKR (Total Knee Replacement): This study evaluated the efficacy and safety of various doses of milvexian compared to enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing elective total knee replacement surgery.[3][12][13]
| Milvexian Dose | VTE Incidence | Any Bleeding | Major or Clinically Relevant Nonmajor Bleeding |
| 25 mg BID | 21% | 1% | 0% |
| 50 mg BID | 11% | 5% | 1% |
| 100 mg BID | 9% | 5% | 1% |
| 200 mg BID | 8% | 3% | 1% |
| 25 mg QD | 25% | 0% | 0% |
| 50 mg QD | 24% | 5% | 1% |
| 200 mg QD | 7% | 6% | 1% |
| Enoxaparin (40 mg QD) | 21% | 4% | 2% |
Milvexian showed a dose-dependent reduction in the risk of VTE without a significant increase in bleeding compared to enoxaparin.[3][12]
Phase 2 AXIOMATIC-SSP (Secondary Stroke Prevention): This study assessed different doses of milvexian in patients who had recently experienced an ischemic stroke or transient ischemic attack (TIA).[1][7] The primary endpoint, a composite of symptomatic ischemic stroke and covert brain infarction on MRI, did not show a dose-response. However, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed in three of the milvexian arms compared to placebo, without an increase in severe bleeding.[1]
Phase 3 LIBREXIA Program: This extensive program was designed to evaluate milvexian in three large-scale trials for secondary stroke prevention (LIBREXIA-STROKE), atrial fibrillation (LIBREXIA-AF), and acute coronary syndrome (LIBREXIA-ACS).[2][12][13] However, in November 2025, the LIBREXIA-ACS trial was stopped early for futility as it was unlikely to meet its primary efficacy endpoint. The LIBREXIA-STROKE and LIBREXIA-AF trials are ongoing.[13]
| Parameter | Milvexian (Healthy Chinese Adults) |
| Absorption | Rapidly absorbed (median tmax of 3–4 hours) |
| Half-life (t½) | 9–10 hours, independent of dose |
| Pharmacodynamics | Reversibly prolonged aPTT in a dose- and exposure-dependent manner. |
| Safety | Well tolerated with only mild adverse events and no clinically significant bleeding. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key preclinical experimental protocols used in the evaluation of FXIa inhibitors.
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to assess the antithrombotic efficacy of a compound in a setting of arterial blood flow.
Protocol Summary:
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The carotid artery and jugular vein are isolated and cannulated.
-
Shunt Insertion: An extracorporeal shunt, typically containing a thrombogenic surface like a silk thread, is placed between the arterial and venous cannulas.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often as an intravenous infusion.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period (e.g., 60 minutes).
-
Endpoint Measurement: The shunt is removed, and the formed thrombus is carefully extracted and weighed. The primary endpoint is the reduction in thrombus weight in the drug-treated group compared to the vehicle control group.
Rabbit Cuticle Bleeding Time Model
This model assesses the effect of a compound on primary hemostasis.
Protocol Summary:
-
Animal Preparation: Rabbits are anesthetized.
-
Drug Administration: The test compound or vehicle is administered.
-
Incision: A standardized incision is made in the cuticle of a toenail using a template device to ensure consistency in depth and length.
-
Measurement: A stopwatch is started at the time of incision. The blood that oozes from the wound is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time. An increase in bleeding time in the drug-treated group compared to the vehicle group indicates an effect on hemostasis.
Comparative Analysis and Future Perspectives
This compound and milvexian represent two distinct approaches to FXIa inhibition, with the former being an intravenous agent suited for acute hospital settings and the latter an oral medication for chronic use. Both have demonstrated strong preclinical evidence supporting the hypothesis that targeting FXIa can uncouple antithrombotic efficacy from bleeding risk.
The clinical journey of this compound appears to have been limited, with no publicly available data beyond Phase 1. This could be due to a variety of strategic or developmental reasons. In contrast, milvexian has advanced significantly further into late-stage clinical trials. The positive results from the AXIOMATIC-TKR and the promising signals from the AXIOMATIC-SSP studies provided a strong rationale for the extensive Phase 3 LIBREXIA program.
However, the recent discontinuation of the LIBREXIA-ACS trial raises important questions about the efficacy of FXIa inhibition in the complex pathophysiology of acute coronary syndromes, where platelet activation plays a predominant role. The ongoing LIBREXIA-STROKE and LIBREXIA-AF trials will be critical in determining the ultimate therapeutic value of milvexian and, by extension, the broader class of FXIa inhibitors in other thrombotic disorders.
For researchers and drug development professionals, the story of this compound and milvexian underscores the challenges of translating a promising mechanism of action into clinical success across different indications. The data presented in this review provide a valuable resource for comparing these two agents and for informing the future development of novel anticoagulants. The continued investigation into FXIa inhibitors holds the potential to significantly advance the field of antithrombotic therapy, offering the prospect of safer and more effective treatments for patients at risk of thromboembolic events.
References
- 1. Oral factor xia inhibitor milvexian after a recent acute coronary syndrome: Rationale and design of the phase 3 (Librexia ACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bristol Myers Squibb-Janssen Collaboration Launches Pivotal Phase 3 Librexia Clinical Trial Program Evaluating Milvexian, an Investigational Oral Factor XIa Inhibitor - BioSpace [biospace.com]
- 3. ashpublications.org [ashpublications.org]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. An animal model of fibrinolytic bleeding based on the rebleed phenomenon: application to a study of vulnerability of hemostatic plugs of different age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 12. drugs.com [drugs.com]
- 13. Bristol Myers Squibb - Update on Phase 3 Librexia ACS Trial [news.bms.com]
Validating the Antithrombotic Efficacy of BMS-962212 Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-962212 is a potent, selective, and reversible direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. This guide provides a comprehensive comparison of the antithrombotic effects of this compound in different preclinical species, supported by experimental data and detailed methodologies.
Comparative Antithrombotic Efficacy and Safety
This compound has demonstrated robust antithrombotic activity in both rabbit and non-human primate models of thrombosis. The following tables summarize the key quantitative data from these preclinical studies, offering a clear comparison of its efficacy and bleeding risk profile across species.
Table 1: Antithrombotic Efficacy of this compound in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model
| Treatment Group | Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | aPTT (fold increase) | PT (fold increase) |
| Vehicle | - | - | 1.1 ± 0.1 | 1.01 ± 0.01 |
| This compound | 0.5 + 1.4 mg/kg + mg/kg/h | 35 ± 9 | 2.4 ± 0.1 | No significant change |
| This compound | 2 + 5.6 mg/kg + mg/kg/h | 74 ± 5 | 2.9 ± 0.1 | No significant change |
*p < 0.05 vs. vehicle
Table 2: Hemostatic Effects of this compound in a Rabbit Cuticle Bleeding Time Model
| Treatment Group | Dose | Bleeding Time |
| Vehicle | - | Baseline |
| This compound | Doses achieving significant antithrombotic effect | No significant increase |
| This compound + Aspirin | - | No significant increase |
Table 3: Antithrombotic Efficacy and Hemostatic Effects of this compound in a Non-Human Primate Model of Arterial Thrombosis
| Treatment Group | Dose | Thrombus Weight Reduction (%) | Kidney Bleeding Time (sec) | aPTT (fold increase) | PT (fold increase) |
| Vehicle | - | - | 124 ± 12 | 1.1 ± 0.1 | 1.01 ± 0.01 |
| This compound | 0.5 + 1.4 mg/kg + mg/kg/h | 35 ± 9 | 99 ± 12 | 2.4 ± 0.1 | 1.01 ± 0.01 |
| This compound | 2 + 5.6 mg/kg + mg/kg/h | 74 ± 5 | 143 ± 18 | 2.9 ± 0.1 | 1.01 ± 0.01 |
| Clopidogrel | 0.3 mg/kg/day (oral, 3 days) | 49 ± 6 | 756 ± 44 | - | - |
*p < 0.05 vs. vehicle[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is designed to assess the efficacy of antithrombotic agents in preventing venous-like thrombus formation.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The femoral artery and vein are cannulated for drug administration and blood sampling, respectively.
-
Shunt Placement: An extracorporeal shunt, consisting of a central chamber containing a thrombogenic cotton thread, is placed between the carotid artery and the jugular vein.
-
Drug Administration: this compound or vehicle is administered as an intravenous bolus followed by a continuous infusion 30 minutes prior to the initiation of thrombosis.
-
Thrombus Formation and Measurement: Blood is allowed to circulate through the shunt for a specified period. Afterward, the shunt is removed, and the cotton thread with the thrombus is carefully extracted and weighed. The percentage of thrombus weight reduction in the treated groups is calculated relative to the vehicle control group.
-
Pharmacodynamic Analysis: Blood samples are collected at baseline and at the end of the experiment to measure activated partial thromboplastin time (aPTT) and prothrombin time (PT).
Rabbit Cuticle Bleeding Time Model
This model assesses the potential bleeding risk of antithrombotic agents by measuring the time to hemostasis after a standardized injury.
-
Animal Preparation: Rabbits are anesthetized, and the nail of one of the hind paws is selected.
-
Standardized Injury: A standardized incision is made in the cuticle of the nail using a template device.
-
Bleeding Time Measurement: The time from the incision until the cessation of bleeding is recorded. Bleeding is monitored by gently blotting the blood drops with filter paper without disturbing the forming clot.
-
Drug Administration: this compound, with or without aspirin, is administered prior to the bleeding time measurement.
Non-Human Primate Electrically-Induced Carotid Artery Thrombosis Model
This model evaluates the efficacy of antithrombotic agents in an arterial thrombosis setting.
-
Animal Preparation: Anesthetized monkeys undergo surgical exposure of the carotid artery.
-
Thrombosis Induction: An electrical current is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound, a comparator agent like clopidogrel, or vehicle is administered intravenously as a bolus dose followed by a continuous infusion starting 30 minutes before the initiation of thrombosis.[2]
-
Thrombus Measurement: After a set duration, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
-
Hemostasis Assessment: A provoked kidney bleeding time (KBT) model is used to assess hemostasis.[2]
-
Coagulation Parameters: Blood samples are collected to measure ex vivo aPTT and PT.[2]
Visualizing the Mechanisms and Workflows
To further clarify the underlying biological pathways and experimental procedures, the following diagrams are provided.
References
Comparative Analysis of BMS-962212 Cross-reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of BMS-962212, a potent and selective inhibitor of Factor XIa (FXIa), with other relevant serine proteases. The data presented is essential for researchers and drug development professionals evaluating the selectivity profile and potential off-target effects of this compound.
This compound is a reversible, direct, and highly selective small molecule inhibitor of the serine protease FXIa.[1] Its high selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of other serine proteases involved in coagulation, fibrinolysis, and other physiological processes can lead to undesirable side effects.
Executive Summary
This compound demonstrates exceptional selectivity for its primary target, Factor XIa. The inhibition constant (Ki) for FXIa is 0.7 nM.[2][3] This high affinity is coupled with significantly lower potency against a panel of other serine proteases, underscoring its specific mechanism of action. This high selectivity minimizes the potential for off-target effects, a crucial factor in the development of safer anticoagulant therapies.
Cross-reactivity Data
The following table summarizes the inhibitory activity of this compound against a panel of serine proteases. The data is compiled from preclinical studies and demonstrates the compound's selectivity profile.
| Serine Protease | This compound Ki (nM) | Selectivity vs. FXIa (fold) |
| Factor XIa (FXIa) | 0.7 | 1 |
| Plasma Kallikrein | >10,000 | >14,000 |
| Thrombin | >10,000 | >14,000 |
| Factor Xa (FXa) | >10,000 | >14,000 |
| Activated Protein C (APC) | >10,000 | >14,000 |
| Trypsin | >10,000 | >14,000 |
Data sourced from publicly available information on this compound's selectivity profile. The ">" symbol indicates that the inhibition constant is greater than the highest concentration tested.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, highlighting the role of FXIa, and the general workflow for assessing the cross-reactivity of an inhibitor like this compound.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.
Caption: General workflow for determining the cross-reactivity of this compound.
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound against various serine proteases typically involves a chromogenic or fluorogenic enzymatic assay. Below is a detailed, representative protocol.
Objective: To determine the Ki of this compound against a panel of serine proteases.
Materials:
-
Purified serine proteases (e.g., human Factor XIa, thrombin, Factor Xa, activated protein C, trypsin)
-
This compound stock solution (in DMSO)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate salts and additives like PEG)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 value.
-
Dilute the stock solution of each serine protease to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a fixed volume of the diluted enzyme solution.
-
Add a corresponding volume of the diluted this compound solution (or vehicle control) to the wells.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a predetermined period to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic or fluorogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the specific enzyme. The Km should be determined in separate experiments.
-
-
-
Selectivity Calculation:
-
The selectivity of this compound for FXIa over other serine proteases is calculated as the ratio of the Ki for the other protease to the Ki for FXIa.
-
Note: For slow-binding inhibitors, the incubation time of the enzyme and inhibitor may need to be varied to ensure that equilibrium has been reached. The experimental conditions, including buffer composition, pH, and temperature, should be optimized for each specific protease.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. For specific research applications, it is recommended to consult the primary literature and perform independent validation experiments.
References
A Preclinical Comparative Analysis of BMS-962212 and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of BMS-962212, a novel Factor XIa (FXIa) inhibitor, against established novel oral anticoagulants (NOACs), including the Factor Xa (FXa) inhibitors apixaban, rivaroxaban, and edoxaban, and the direct thrombin inhibitor dabigatran. The following sections detail their mechanisms of action, comparative preclinical efficacy and safety data, and the experimental protocols used to generate this information.
Mechanism of Action: A Tale of Two Pathways
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Anticoagulants exert their effect by targeting specific factors within this cascade.
This compound represents a newer class of anticoagulants that target the intrinsic pathway of coagulation by directly and reversibly inhibiting Factor XIa.[1][2] This targeted approach is hypothesized to reduce the risk of pathologic thrombus formation while preserving normal hemostasis, potentially offering a wider therapeutic window with a lower bleeding risk compared to broader-acting anticoagulants.
In contrast, the established NOACs target the common pathway of coagulation.
-
Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban): These agents directly and selectively inhibit Factor Xa, a critical enzyme that converts prothrombin to thrombin.[3][4][5] By blocking FXa, they effectively reduce thrombin generation and subsequent fibrin formation.[3][4][5]
-
Direct Thrombin Inhibitors (Dabigatran): Dabigatran directly and reversibly binds to and inhibits thrombin (Factor IIa), the final key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin.[6]
Preclinical Data Presentation
The following tables summarize key preclinical data for this compound and the comparator NOACs, focusing on their inhibitory potency, in vivo antithrombotic efficacy, and effects on bleeding time in rabbit models.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Ki (nM) |
| This compound | Factor XIa | 0.7 [7] |
| Apixaban | Factor Xa | 0.08[8] |
| Rivaroxaban | Factor Xa | 0.4[9] |
| Edoxaban | Factor Xa | 0.561[4] |
| Dabigatran | Thrombin (IIa) | 4.5[10][11] |
Table 2: Preclinical Efficacy in Rabbit Arteriovenous (AV) Shunt Thrombosis Model
| Compound | Dose (mg/kg bolus + mg/kg/h infusion) | Thrombus Weight Inhibition (%) |
| This compound | Not directly compared in available literature | Data not available in a head-to-head study |
| Apixaban | 0.006 + 0.009 | 34.6 ± 10.9[12] |
| 0.06 + 0.09 | 42.6 ± 6.9[12] | |
| 0.6 + 0.9 | 76.2 ± 9.0[12] | |
| Dabigatran | 0.006 + 0.009 | 16.0 ± 13.5[5] |
| 0.06 + 0.09 | 54.2 ± 10.9[5] | |
| 0.6 + 0.9 | 93.3 ± 1.9[5] | |
| Rivaroxaban | Oral ED50 1.3 mg/kg | ~50% reduction in thrombus formation[4] |
| Edoxaban | Data not available in a comparable model | Data not available |
Note: Direct head-to-head studies of this compound against all NOACs in the same thrombosis model were not available in the public domain. Data for rivaroxaban and edoxaban are from different models or lack specific dose-response details in the AV shunt model.
Table 3: Preclinical Safety: Effect on Bleeding Time in Rabbit Models
| Compound | Model | Dose | Bleeding Time Increase (fold vs. control) |
| This compound | Cuticle | Dose with 80% antithrombotic efficacy | No significant increase [2] |
| Apixaban | Cuticle | Dose with ~80% antithrombotic efficacy | 1.13[3] |
| Rivaroxaban | Ear | Antithrombotic-effective doses | No significant increase[4] |
| Dabigatran | Cuticle | Dose with ~80% antithrombotic efficacy | 4.4[3] |
| Edoxaban | Surgically induced hemorrhage | 1 mg/kg | ~2.4-fold increase in blood loss[13] |
Note: Bleeding models and methodologies may vary between studies, affecting direct comparability.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of results.
In Vitro Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay [7][14][15]
-
Principle: This assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Procedure:
-
Sample Preparation: Obtain platelet-poor plasma (PPP) by collecting whole blood in a tube containing 3.2% sodium citrate and centrifuging at approximately 2500 x g for 15 minutes.[11]
-
Incubation: Pipette 50-100 µL of PPP into a test tube and incubate at 37°C for 1-3 minutes.
-
Activation: Add 50-100 µL of a pre-warmed aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.
-
Clot Initiation: Add 25-100 µL of pre-warmed 0.025 M calcium chloride (CaCl2) solution to the mixture and simultaneously start a timer.
-
Detection: Record the time in seconds required for the formation of a fibrin clot. This can be detected manually or using an automated coagulometer.
-
2. Prothrombin Time (PT) Assay [10][16][17]
-
Principle: This assay assesses the extrinsic and common pathways of coagulation.
-
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.[11]
-
Incubation: Pipette 100 µL of PPP into a test tube and incubate at 37°C for 1-2 minutes.
-
Clot Initiation: Add 200 µL of a pre-warmed PT reagent (containing thromboplastin and calcium chloride) to the plasma and simultaneously start a timer.
-
Detection: Record the time in seconds for a fibrin clot to form.
-
In Vivo Thrombosis and Bleeding Models
1. Rabbit Arteriovenous (AV) Shunt Thrombosis Model [12][18]
-
Principle: This model assesses the ability of an anticoagulant to prevent thrombus formation on a thrombogenic surface within an extracorporeal shunt.
-
Procedure:
-
Animal Preparation: Anesthetize a male New Zealand White rabbit. Expose and cannulate the carotid artery and jugular vein.
-
Drug Administration: Administer the test compound (e.g., this compound or a NOAC) or vehicle, typically as an intravenous (IV) bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Shunt Placement: Connect an extracorporeal shunt, consisting of a silicone tube containing a thrombogenic surface (e.g., cotton threads or stents), between the carotid artery and jugular vein.[19]
-
Thrombosis Induction: Allow blood to flow through the shunt for a predetermined period (e.g., 40 minutes).
-
Efficacy Measurement: After the designated time, remove the shunt, carefully retrieve the thrombus, and determine its wet weight. The percentage inhibition of thrombus formation is calculated relative to the vehicle-treated control group.
-
2. Rabbit Cuticle Bleeding Time Model [5][20]
-
Principle: This model evaluates the effect of an anticoagulant on primary hemostasis by measuring the duration of bleeding from a standardized small incision.
-
Procedure:
-
Animal and Drug Preparation: Anesthetize the rabbit and administer the anticoagulant as described for the thrombosis model.
-
Incision: Make a standardized incision in the nail cuticle of the rabbit's paw using a template or a specific device.
-
Bleeding Measurement: Start a stopwatch at the time of incision. Gently blot the blood that flows from the wound with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Endpoint: The bleeding time is the time from incision until the cessation of bleeding, defined as the point when no more blood is absorbed by the filter paper.
-
Summary and Conclusion
This compound, as a Factor XIa inhibitor, demonstrates a distinct mechanism of action compared to the established NOACs that target the common pathway of coagulation. Preclinical data, primarily from rabbit models, suggest that this compound has the potential for a favorable safety profile, particularly concerning bleeding risk, when compared to direct thrombin and, to some extent, Factor Xa inhibitors at doses that achieve significant antithrombotic efficacy.
The provided data and experimental protocols offer a foundation for researchers and drug development professionals to compare the preclinical performance of this compound against current standards of care. However, it is important to note the limitations of cross-study comparisons and the need for direct head-to-head preclinical and, ultimately, clinical trials to definitively establish the comparative efficacy and safety of these agents. The development of Factor XIa inhibitors like this compound represents a promising avenue in the quest for safer anticoagulation therapies.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. A Novel Rabbit Thromboembolic Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Arterial antithrombotic and bleeding time effects of apixaban, a direct factor Xa inhibitor, in combination with antiplatelet therapy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of coagulation markers and 4F-PCC-mediated reversal of rivaroxaban in a rabbit model of acute bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biolabo.fr [biolabo.fr]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andexanet alfa effectively reverses edoxaban anticoagulation effects and associated bleeding in a rabbit acute hemorrhage model | PLOS One [journals.plos.org]
- 14. atlas-medical.com [atlas-medical.com]
- 15. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. labcorp.com [labcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Safety Operating Guide
Navigating the Safe Disposal of BMS-962212: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like BMS-962212 are paramount for laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide provides essential safety and logistical information, including operational and disposal plans based on the compound's known properties and general laboratory safety protocols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Molecular Formula | C₃₂H₂₈ClFN₈O₅ |
| Molecular Weight | 659.07 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
| Storage (Powder) | Store at -20°C[1] |
| Storage (Stock Solution) | Can be stored below -20°C for several months[1] |
Experimental Protocols: Safe Disposal Procedures
The following step-by-step procedures are recommended for the proper disposal of this compound, drawing from general guidelines for hazardous chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste (DMSO solutions):
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental residues, in a dedicated, labeled hazardous waste container for organic solvents.
-
Do not mix with aqueous waste streams. The container should have a secure cap to prevent evaporation and spills.
-
3. Decontamination of Labware:
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment that came into contact with this compound with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residues. Collect this rinse as hazardous waste.
-
Following the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Use of Activated Charcoal:
-
For solutions where the concentration of this compound is a concern, treatment with activated charcoal may be considered as a decontamination step. Studies on similar Factor XIa inhibitors have shown that charcoal-based adsorbents can effectively remove these compounds from solutions.
-
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound"), concentration, and any other required information by your institution.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
